N-Phenylpyridin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNTNFZAGSJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344682 | |
| Record name | N-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13131-02-7 | |
| Record name | N-Phenyl-2-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of N-Phenylpyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini AI
Abstract: This technical guide provides a comprehensive overview of the physical and spectroscopic properties of N-Phenylpyridin-2(1H)-one (CAS No: 13131-02-7). As a key scaffold in medicinal chemistry and a metabolite of interest, a thorough understanding of its physical characteristics is paramount for researchers in drug discovery and development. This document collates and analyzes critical data, including physicochemical properties and spectral data, and provides standardized methodologies for their experimental determination.
Introduction: The Significance of N-Phenylpyridin-2(1H)-one
N-Phenylpyridin-2(1H)-one, also known as 1-phenyl-2-pyridone, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its core structure is present in various biologically active molecules. Notably, it is a known metabolite of Pirfenidone, a drug used in the treatment of idiopathic pulmonary fibrosis. Therefore, a detailed understanding of its physical and chemical properties is crucial for pharmacokinetic studies, metabolite identification, and the design of novel therapeutic agents. This guide aims to provide a centralized and in-depth resource for scientists working with this compound.
Physicochemical Properties
The physical state and solubility of a compound are fundamental parameters that influence its handling, formulation, and biological absorption. N-Phenylpyridin-2(1H)-one is an off-white solid at room temperature.[1]
Core Physical Data
A summary of the key physical properties of N-Phenylpyridin-2(1H)-one is presented in the table below. These values are essential for a variety of experimental and computational applications.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [2] |
| Molecular Weight | 171.19 g/mol | [2] |
| Melting Point | 124-125 °C | |
| Boiling Point | Data not available | - |
| Appearance | Off-White Solid | [1] |
| Solubility | Soluble in Chloroform, DMF, DMSO, Methanol | [1] |
Structural and Electronic Properties
The arrangement of atoms and distribution of electrons within a molecule dictate its physical behavior. The interplay of the phenyl and pyridone rings in N-Phenylpyridin-2(1H)-one results in a specific molecular geometry that influences its crystal packing and intermolecular interactions.
Caption: Molecular structure of N-Phenylpyridin-2(1H)-one.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of a molecule, allowing for its identification and the elucidation of its structure. The following sections detail the expected and reported spectral data for N-Phenylpyridin-2(1H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of N-Phenylpyridin-2(1H)-one will exhibit distinct signals for the protons on both the pyridone and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic systems.
Expected ¹H NMR Data:
-
Phenyl Protons: Signals for the five protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The ortho, meta, and para protons will likely show distinct multiplets due to spin-spin coupling.
-
Pyridone Protons: The four protons on the pyridone ring will also resonate in the aromatic region, with their chemical shifts influenced by their proximity to the nitrogen and carbonyl groups.
Note: Specific, experimentally verified peak assignments and coupling constants for N-Phenylpyridin-2(1H)-one are not consistently available in public databases. Researchers should acquire experimental data for unambiguous assignment.
The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.
Expected ¹³C NMR Data:
-
Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C=O) is expected, typically above δ 160 ppm.
-
Aromatic Carbons: The eleven aromatic carbons of the phenyl and pyridone rings will produce a series of signals in the approximate range of δ 110-150 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Expected IR Data:
-
C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected in the region of 1650-1680 cm⁻¹. This is a key diagnostic peak for the pyridone ring.
-
C=C and C-N Stretches: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. C-N stretching vibrations are also expected in the fingerprint region.
-
C-H Stretches: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹.
Experimental Methodologies
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines a typical procedure for determining a key physical property.
Melting Point Determination
Objective: To determine the melting point of N-Phenylpyridin-2(1H)-one using a digital melting point apparatus.
Materials:
-
N-Phenylpyridin-2(1H)-one sample
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus
-
Spatula
Procedure:
-
Sample Preparation: Ensure the N-Phenylpyridin-2(1H)-one sample is dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Protocol:
-
Set a rapid heating rate to quickly approach the expected melting point (around 124-125 °C).
-
Approximately 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
-
Replicate: Perform the measurement in triplicate to ensure accuracy and report the average range.
Causality Behind Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution within the capillary, leading to a sharper and more accurate melting point range.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.
Caption: Workflow for Melting Point Determination.
Conclusion
This technical guide has consolidated the key physical and spectroscopic properties of N-Phenylpyridin-2(1H)-one. The provided data and experimental methodologies serve as a valuable resource for researchers engaged in drug development and related scientific disciplines. Accurate characterization of this compound is fundamental to advancing our understanding of its role in biological systems and for the development of new chemical entities.
References
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PubChem. N-Phenyl-2-pyridone. National Center for Biotechnology Information. [Link]
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Physicochemical Characterization of N-Phenylpyridin-2(1H)-one: A Guide to Solubility and Melting Point Analysis
An In-Depth Technical Guide for Researchers
Abstract: N-Phenylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily its melting point and solubility. These parameters are critical for purification, formulation, dosage design, and predicting bioavailability.[2] This technical guide provides a comprehensive analysis of the factors influencing the melting point and solubility of N-Phenylpyridin-2(1H)-one, outlines authoritative experimental protocols for their determination, and offers insights grounded in molecular structure and intermolecular forces. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this compound for advanced applications.
Core Physicochemical & Structural Properties
A molecule's behavior is dictated by its structure. N-Phenylpyridin-2(1H)-one possesses a unique architecture, combining a polar pyridinone ring with a nonpolar phenyl substituent. This duality is central to its physical properties. The key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| IUPAC Name | 1-phenylpyridin-2-one | [3] |
| XLogP3-AA | 1.9 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 (Carbonyl Oxygen) | [3] |
| Topological Polar Surface Area | 20.3 Ų | [3] |
| Rotatable Bond Count | 1 (Phenyl-Nitrogen bond) | [3] |
The XLogP3-AA value of 1.9 indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[4] Critically, the molecule has a hydrogen bond acceptor (the carbonyl oxygen) but no donor sites, which significantly influences its interaction with protic solvents and its crystal packing arrangement.[3]
Melting Point Analysis
The melting point is a fundamental thermal property that provides insights into the purity of a crystalline solid and the strength of its crystal lattice forces.[5] For a pure, crystalline compound, the melting point is typically a sharp, well-defined range. The presence of impurities generally causes a depression and broadening of this range.
Factors Governing the Melting Point of N-Phenylpyridin-2(1H)-one
The melting point is a direct consequence of the energy required to overcome the intermolecular forces holding the molecules in a fixed crystal lattice.[6] For N-Phenylpyridin-2(1H)-one, these forces include:
-
Dipole-Dipole Interactions: The polar carbonyl group (C=O) on the pyridinone ring creates a significant molecular dipole, leading to strong electrostatic attractions between adjacent molecules in the crystal lattice.
-
π–π Stacking: The presence of two aromatic systems—the phenyl ring and the pyridinone ring—allows for favorable π–π stacking interactions, which contribute significantly to the crystal lattice energy.[7]
-
Van der Waals Forces: These ubiquitous, weaker forces contribute to the overall stability of the crystal packing, arising from the large surface area of the molecule.
-
Molecular Symmetry & Packing Efficiency: The overall shape of the molecule, including the dihedral angle of the phenyl group relative to the pyridinone ring, dictates how efficiently the molecules can pack together. Higher symmetry and more compact packing generally lead to higher melting points due to stronger intermolecular contacts.[6][8]
The Potential for Polymorphism
Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[9][10] Different polymorphs of the same compound can exhibit distinct melting points, solubilities, and stabilities. Given the rotational freedom of the N-phenyl bond and the potential for various π-stacking arrangements, it is plausible that N-Phenylpyridin-2(1H)-one could exhibit polymorphism under different crystallization conditions.[10][11] The existence of polymorphs is a critical consideration in drug development, as the most stable form is typically desired for formulation.[11]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard and authoritative method for determining the melting point range of a solid organic compound using a digital melting point apparatus.[12][13]
Methodology:
-
Sample Preparation:
-
Ensure the sample of N-Phenylpyridin-2(1H)-one is completely dry and crystalline. If necessary, grind the sample into a fine powder using a mortar and pestle to ensure uniform packing.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[12]
-
-
Apparatus Setup & Measurement:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-15 °C per minute to find a rough range. Allow the apparatus to cool significantly before the next step.
-
For an accurate measurement, set the apparatus to heat rapidly to about 20 °C below the expected melting point.[12]
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Observation and Reporting:
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
-
Record the temperature (T₂) at which the entire sample has completely liquefied.
-
Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-1.0 °C).
-
Perform the determination in triplicate to ensure reproducibility.
-
Workflow Visualization:
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.[2] It is a critical parameter in drug development, influencing everything from route of administration to bioavailability.[14] The principle of "like dissolves like" is the cornerstone for predicting solubility: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[15]
Predicted Solubility of N-Phenylpyridin-2(1H)-one
Based on its molecular structure, a qualitative solubility profile can be predicted:
-
Water: Solubility is expected to be low. While the polar pyridinone moiety can interact with water, the large, nonpolar surface area of the phenyl group and the hydrocarbon backbone of the pyridinone ring are energetically unfavorable to solvate in water.[16]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted. These solvents can effectively solvate the polar pyridinone portion of the molecule through dipole-dipole interactions without being hindered by the nonpolar phenyl group.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is expected. These alcohols can interact with the carbonyl group and can also solvate the nonpolar regions of the molecule via their alkyl chains.[17]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low to moderate solubility is predicted. While toluene may show some solubility due to potential π-π interactions with the aromatic rings, highly aliphatic solvents like hexane are poor solvents for the polar pyridinone structure.
Predicted Solubility Summary:
| Solvent Type | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | Mismatch in polarity; weak solute-solvent interactions. |
| Moderately Polar | Toluene, Diethyl Ether | Moderate | Toluene can engage in π-stacking; ether is a poor H-bond acceptor. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good | Strong dipole-dipole interactions with the carbonyl group. |
| Polar Protic | Ethanol, Methanol | Good | Hydrogen bonding with the carbonyl group and dispersion forces. |
| Highly Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions. |
| Aqueous | Water, 5% HCl, 5% NaOH | Low | Large nonpolar surface area; lack of ionizable groups. |
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility class of N-Phenylpyridin-2(1H)-one.[18]
Methodology:
-
Preparation: Set up a series of labeled test tubes, one for each solvent to be tested (e.g., Water, 5% NaOH, 5% HCl, Ethanol, Acetone, Hexane).
-
Solute Addition: Place approximately 20-30 mg of N-Phenylpyridin-2(1H)-one into each test tube.
-
Solvent Addition: Add the chosen solvent to the first tube dropwise, up to a total volume of 1 mL. After each addition of a few drops, vigorously agitate the tube for 10-20 seconds.[18]
-
Observation: Observe the mixture closely. Classify the solubility based on the following criteria:
-
Soluble: The solid dissolves completely, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Systematic Testing: Repeat the procedure for each solvent, using a fresh, clean test tube for each test.
-
Reporting: Record the observations for each solvent in a clear, tabular format.
Workflow Visualization:
Caption: Systematic Workflow for Qualitative Solubility Testing.
Conclusion
The melting point and solubility of N-Phenylpyridin-2(1H)-one are governed by a delicate interplay of its structural features. The polar pyridinone ring and nonpolar phenyl group create a molecule of moderate lipophilicity with specific intermolecular interaction capabilities, including strong dipole-dipole forces and π–π stacking, but an inability to self-associate via hydrogen bonding. These characteristics suggest a moderate to high melting point and a solubility profile favoring polar aprotic and protic organic solvents over water and nonpolar aliphatic solvents. Due to the potential for polymorphism, experimentally determined data is paramount for any application. The authoritative protocols provided in this guide offer a robust framework for researchers to precisely characterize N-Phenylpyridin-2(1H)-one, ensuring data integrity and facilitating its effective use in drug discovery and materials science.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 598785, N-Phenyl-2-pyridone. PubChem. Retrieved from [Link]
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MDPI (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules. Retrieved from [Link]
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University of Calgary (n.d.). Melting point determination. Organic Laboratory Techniques. Retrieved from [Link]
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University of Toronto (n.d.). Solubility of Organic Compounds. Chemistry Labs. Retrieved from [Link]
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Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Retrieved from [Link]
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ResearchGate (2018). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]
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MDPI (2020). Synthon Polymorphism and π–π Stacking in N -Phenyl-2-hydroxynicotinanilides. Crystals. Retrieved from [Link]
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Avens Publishing Group (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Archives of Organic and Inorganic Chemical Sciences. Retrieved from [Link]
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SciSpace (2014). Two polymorphs of N-phenylpyridin-4-amine. Journal of Molecular Structure. Retrieved from [Link]
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National Center for Biotechnology Information (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. Retrieved from [Link]
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ResearchGate (2015). Solubilities of Naringin and Naringenin in Different Solvents and Dissociation Constants of Naringenin. Retrieved from [Link]
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ResearchGate (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Retrieved from [Link]
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Chemistry LibreTexts (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Chtiba, S. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. Retrieved from [Link]
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National Center for Biotechnology Information (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. Retrieved from [Link]
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Ascendia Pharmaceuticals (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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MDPI (2018). Linker-Dependent Variation in the Photophysical Properties of Dinuclear 2-Phenylpyridinato(salicylaldiminato)platinum(II) Complexes Featuring NDI Units. Molecules. Retrieved from [Link]
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Clark, J. (n.d.). Heterocyclic Compounds. Chemistry LibreTexts. Retrieved from [Link]
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Truman State University (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Unacademy (n.d.). Determination of Melting Point. Retrieved from [Link]
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Britannica (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]
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ResearchGate (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Retrieved from [Link]
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Royal Society of Chemistry (2016). Carrying out a melting point determination. YouTube. Retrieved from [Link]
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CrystEngComm (2013). Polymorphism in unusual one-dimensional coordination polymers based on cadmium(ii) and 2-mercaptopyridine N-oxide. RSC Publishing. Retrieved from [Link]
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MDPI (2024). New Findings on the Crystal Polymorphism of Imepitoin. Pharmaceutics. Retrieved from [Link]
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An In-depth Technical Guide on the Metabolic Profile of Pirfenidone: Elucidating the Role and Analysis of its Metabolites
This guide provides a comprehensive technical overview of the metabolism of Pirfenidone, a key therapeutic agent for idiopathic pulmonary fibrosis (IPF). We will delve into the biochemical transformations Pirfenidone undergoes in vivo, with a primary focus on its major and minor metabolites. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Pirfenidone's pharmacokinetics and the analytical methodologies required for its study.
Introduction to Pirfenidone and its Clinical Significance
Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone) is an orally active small molecule with demonstrated anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][2] It is a cornerstone in the management of IPF, a progressive and fatal lung disease.[1][3] The therapeutic efficacy of Pirfenidone is attributed to its ability to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, thereby attenuating fibroblast proliferation and collagen synthesis.[2][4] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety.
Addressing a Common Misconception: The Case of N-Phenylpyridin-2(1H)-one
A recurring query in the study of Pirfenidone's metabolism is the potential role of N-Phenylpyridin-2(1H)-one. It is imperative to clarify from the outset that, based on extensive metabolic studies, N-Phenylpyridin-2(1H)-one is not a metabolite of Pirfenidone .
Pirfenidone's chemical structure is 5-methyl-1-phenyl-2(1H)-pyridone.[3] The metabolic processes documented for Pirfenidone primarily involve oxidation of the methyl group, not the cleavage of the N-phenyl bond that would be required to form N-Phenylpyridin-2(1H)-one. The subsequent sections of this guide will detail the scientifically validated metabolic pathways of Pirfenidone.
The Primary Metabolic Pathway of Pirfenidone
The biotransformation of Pirfenidone is predominantly hepatic and yields a major, pharmacologically inactive metabolite, 5-carboxy-pirfenidone. This process occurs via an intermediate metabolite, 5-hydroxymethyl pirfenidone.
The Role of Cytochrome P450 Enzymes
The metabolism of Pirfenidone is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP1A2 is the major enzyme responsible for the oxidation of Pirfenidone to 5-hydroxymethyl pirfenidone, accounting for approximately 48% of its metabolism.[5] Other CYP isoforms, to a lesser extent, are also involved.
The following diagram illustrates the primary metabolic cascade of Pirfenidone:
Caption: Primary metabolic pathway of Pirfenidone.
Pharmacokinetics of Pirfenidone and 5-carboxy-pirfenidone
The pharmacokinetic profiles of Pirfenidone and its major metabolite are characterized by rapid absorption and elimination.
| Compound | Tmax (hours) | Elimination Half-life (hours) | Primary Route of Elimination |
| Pirfenidone | ~0.5[5] | ~3[5] | Metabolism |
| 5-carboxy-pirfenidone | 1.5 - 2.2 | 2.1 - 2.6 | Renal (Urine)[5] |
Data compiled from FDA reports and pharmacokinetic studies.[5][6]
Minor Metabolic Pathways and Reactive Intermediates
While the formation of 5-carboxy-pirfenidone is the principal metabolic route, other minor pathways exist. These can lead to the formation of reactive intermediates, which may have implications for idiosyncratic drug reactions.
Studies have suggested the formation of a quinone methide intermediate derived from Pirfenidone.[7][8] This reactive species can form conjugates with glutathione (GSH) and N-acetylcysteine (NAC), which have been detected in microsomal and hepatocyte incubations, as well as in the bile and urine of rats administered Pirfenidone.[7][8] The formation of these adducts is a critical area of investigation for understanding potential mechanisms of Pirfenidone-induced toxicity.[7][8][9]
The proposed pathways for the formation of the reactive quinone methide intermediate are as follows:
Caption: Proposed pathways for reactive metabolite formation.
Analytical Methodologies for the Quantification of Pirfenidone and its Metabolites
Accurate and sensitive analytical methods are essential for the pharmacokinetic and metabolic profiling of Pirfenidone. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for this purpose.
Sample Preparation
Biological matrices such as plasma, urine, and tissue homogenates require careful sample preparation to remove interfering substances and concentrate the analytes of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate analytes from a complex matrix.
HPLC-MS/MS Method for the Simultaneous Quantification of Pirfenidone, 5-hydroxymethyl pirfenidone, and 5-carboxy-pirfenidone
The following is a representative, field-proven protocol for the analysis of Pirfenidone and its major metabolites in human plasma.
Step-by-Step Protocol:
-
Standard and Quality Control (QC) Preparation:
-
Prepare stock solutions of Pirfenidone, 5-hydroxymethyl pirfenidone, 5-carboxy-pirfenidone, and a suitable internal standard (e.g., a deuterated analog) in methanol.
-
Serially dilute the stock solutions to create calibration standards and QC samples at various concentrations.
-
-
Plasma Sample Preparation (PPT):
-
To 100 µL of plasma, add 20 µL of internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pirfenidone: m/z 186.1 → 108.1
-
5-hydroxymethyl pirfenidone: m/z 202.1 → 184.1
-
5-carboxy-pirfenidone: m/z 216.1 → 172.1
-
-
Optimize collision energies and other source parameters for each analyte.
-
-
Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the analytes in the QC and unknown samples using the calibration curve.
-
The workflow for this analytical protocol can be visualized as follows:
Caption: Workflow for HPLC-MS/MS analysis.
Clinical Relevance and Future Directions
The study of Pirfenidone's metabolism is of paramount clinical importance. The predominance of CYP1A2 in its metabolism highlights the potential for drug-drug interactions with inhibitors or inducers of this enzyme. Furthermore, understanding the formation of reactive metabolites may provide insights into the mechanisms of Pirfenidone-associated adverse events and aid in the development of safer anti-fibrotic therapies.
Future research should focus on:
-
Further characterization of minor metabolic pathways and the enzymes involved.
-
Elucidating the clinical significance of reactive metabolite formation and its potential link to idiosyncratic toxicity.
-
Developing and validating analytical methods for the quantification of Pirfenidone and its metabolites in various biological matrices to support therapeutic drug monitoring and personalized medicine approaches.
References
-
U.S. Food and Drug Administration. (2014). Clinical Pharmacology and Biopharmaceutics Review: Esbriet (pirfenidone). [Link]
-
Li, K., Zou, Y., Wang, Y., Zhou, M., Li, J., Tan, R., ... & Zheng, J. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8393–8404. [Link]
-
Conte, E., Gili, E., Fruciano, M., Fagone, E., Iemmolo, M., Vancheri, C., & Pignataro, F. (2019). Pirfenidone: Molecular Mechanisms and Potential Clinical Applications in Lung Disease. American Journal of Respiratory Cell and Molecular Biology, 61(3), 282–291. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40632, Pirfenidone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 598785, N-Phenyl-2-pyridone. Retrieved from [Link]
-
Ruiz, V., & Ordóñez, R. M. (2022). Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2. Frontiers in Pharmacology, 13, 938006. [Link]
-
Xie, Z., Yang, F., Liu, Y., He, X., & Zhu, D. (2016). Pirfenidone in the treatment of idiopathic pulmonary fibrosis: an evidence-based review of its safety and efficacy. Drug Design, Development and Therapy, 10, 2243–2251. [Link]
-
Maini, R., Arlorio, M., Coïsson, J. D., & Travaglia, F. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1032–1035. [Link]
-
O'Connell, K., & O'Reilly, K. (2021). Pharmacological basis of the antifibrotic effects of pirfenidone: Mechanistic insights from cardiac in-vitro and in-vivo models. Frontiers in Cardiovascular Medicine, 8, 745815. [Link]
-
He, B., Wang, W., Yang, L., et al. (2019). Pharmacometabolic response to pirfenidone in pulmonary fibrosis detected by MALDI-FTICR-MSI. European Respiratory Journal, 54(4), 1900138. [Link]
-
Rubino, C. M., Bhavnani, S. M., Ambrose, P. G., Forrest, A., & Loutit, J. S. (2009). Effect of food on the pharmacokinetics of pirfenidone in older healthy adults. Pulmonary pharmacology & therapeutics, 22(4), 279–285. [Link]
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Pirfenidone. [Updated 2021 Apr 25]. Available from: [Link]
-
Li, K., Li, J., Tan, R., et al. (2020). Metabolic Activation of Pirfenidone Mediated by Cytochrome P450s and Sulfotransferases. Journal of Medicinal Chemistry, 63(15), 8393-8404. [Link]
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- 1. Investigating the possible mechanisms of pirfenidone to be targeted as a promising anti-inflammatory, anti-fibrotic, anti-oxidant, anti-apoptotic, anti-tumor, and/or anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Applications of Pyridin-2(1H)-one Derivatives
Abstract
The pyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This in-depth technical guide provides a comprehensive overview of the burgeoning therapeutic applications of pyridin-2(1H)-one derivatives. We delve into the synthetic strategies, molecular mechanisms of action, and structure-activity relationships (SAR) that underpin their efficacy as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established knowledge and recent advancements to catalyze further innovation in this exciting field. We provide detailed experimental protocols for key biological assays and visualize complex signaling pathways to offer a practical and insightful resource for the scientific community.
Introduction: The Allure of the Pyridin-2(1H)-one Scaffold
The pyridin-2(1H)-one moiety, a six-membered aromatic heterocycle, serves as a cornerstone for a multitude of biologically active compounds. Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for diverse molecular interactions with various biological targets. This versatility has led to the development of several FDA-approved drugs containing this scaffold, such as the cardiotonic agent milrinone and the anti-HIV drug doravirine, underscoring its clinical significance.[1][2]
The synthetic tractability of the pyridin-2(1H)-one ring system, accessible through established condensation reactions, one-pot syntheses, and enamine cyclizations, further enhances its appeal for medicinal chemists.[3][4] This allows for the systematic modification of the core structure to optimize pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug discovery. This guide will explore the key therapeutic areas where pyridin-2(1H)-one derivatives are making a significant impact, providing the foundational knowledge and practical tools necessary to advance research in this domain.
Anticancer Applications: Targeting Malignant Proliferation
The pyridine nucleus is a common feature in many anticancer agents, and pyridin-2(1H)-one derivatives have emerged as a promising class of compounds for cancer therapy.[5][6] Their antiproliferative activity has been demonstrated against a range of human cancer cell lines, including colon (HCT-116), liver (HepG-2), and breast (MCF-7) cancer cells.[1][2]
Mechanism of Action: PIM-1 Kinase Inhibition
A key molecular target for many anticancer pyridin-2(1H)-one derivatives is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.[5] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance in various cancers.[7] Overexpression of PIM-1 is associated with poor prognosis in several malignancies. Pyridin-2(1H)-one derivatives can act as ATP-competitive inhibitors, binding to the active site of PIM-1 and preventing the phosphorylation of its downstream substrates, thereby inducing apoptosis in cancer cells.
Signaling Pathway: PIM-1 Kinase in Cancer Proliferation
Caption: PIM-1 kinase signaling pathway and the inhibitory action of pyridin-2(1H)-one derivatives.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of representative pyridin-2(1H)-one derivatives against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCT-116 (Colon) | 5.2 | [2] |
| Compound 2 | HepG-2 (Liver) | 7.8 | [2] |
| Compound 3 | MCF-7 (Breast) | 10.1 | [2] |
| 7a | PC3 (Prostate) | 1.18 | [5] |
| 7d | PC3 (Prostate) | 1.97 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of pyridin-2(1H)-one derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Pyridin-2(1H)-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridin-2(1H)-one derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antiviral Activity: Combating HIV-1
Pyridin-2(1H)-one derivatives have demonstrated significant potential as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][8]
Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA. NNRTIs, including certain pyridin-2(1H)-one derivatives, bind to an allosteric pocket on the RT enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, leading to its inactivation and the inhibition of viral replication.
Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay
Caption: Workflow for a colorimetric HIV-1 reverse transcriptase inhibition assay.
Quantitative Data: Anti-HIV-1 Activity
The following table presents the antiviral efficacy of selected pyridin-2(1H)-one derivatives against wild-type and mutant strains of HIV-1. The EC50 value represents the concentration of the compound required to inhibit viral replication by 50%.
| Compound ID | HIV-1 Strain | EC50 (µM) | Reference |
| L-697,661 | Wild-type | 0.02-0.8 | [9] |
| 74a | Wild-type | 0.001-0.359 | [1] |
| 74b | Wild-type | 0.001-0.642 | [1] |
| FTC-2 | HIV-1 IIIB | 5.36 | [10] |
| TD-1a | HIV-2 ROD | 4.86 | [10] |
Experimental Protocol: Colorimetric HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive method to screen for inhibitors of HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Biotin-dUTP and Digoxigenin-dUTP
-
Streptavidin-coated microplate
-
Anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP)
-
Colorimetric substrate for the enzyme
-
Pyridin-2(1H)-one derivatives
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the poly(A)/oligo(dT) template/primer, dNTPs (including biotin-dUTP and DIG-dUTP), and HIV-1 RT in a suitable buffer.
-
Inhibitor Addition: Add various concentrations of the pyridin-2(1H)-one derivatives to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
RT Reaction: Incubate the reaction plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture of Biotinylated DNA: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.
-
Washing: Wash the plate to remove unincorporated nucleotides and other reaction components.
-
Detection: Add the anti-digoxigenin-enzyme conjugate and incubate. After washing, add the colorimetric substrate.
-
Signal Measurement: Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the amount of synthesized DNA.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Anti-inflammatory and Neuroprotective Potential
Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, including neurodegenerative disorders and chronic pain. Pyridin-2(1H)-one derivatives have demonstrated promising anti-inflammatory and neuroprotective properties.
Mechanism of Action: Modulation of Inflammatory Pathways
The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
-
p38α MAPK Inhibition: Some pyridin-2(1H)-one derivatives act as inhibitors of p38α mitogen-activated protein kinase (MAPK).[6] p38α MAPK is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). By inhibiting p38α MAPK, these compounds can effectively suppress the inflammatory cascade.
-
TLR4 Signaling Pathway Modulation: In the context of neuroinflammation, pyridin-2(1H)-one derivatives can interfere with the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor on microglia, the resident immune cells of the central nervous system. Activation of TLR4 by lipopolysaccharide (LPS) triggers a signaling cascade that leads to the production of inflammatory mediators, including reactive oxygen species (ROS) and nitric oxide (NO).
Signaling Pathway: TLR4-Mediated Neuroinflammation
Caption: TLR4 signaling pathway in microglia and the inhibitory effects of pyridin-2(1H)-one derivatives.
Quantitative Data: Anti-inflammatory and Neuroprotective Activity
The following table provides data on the inhibitory effects of pyridin-2(1H)-one derivatives on inflammatory mediators.
| Compound ID | Assay | Target Cell | IC50 / Inhibition | Reference |
| Compound 69 | p38α MAPK Inhibition | Enzyme Assay | - | [6] |
| Various | NO Production | BV2 Microglia | Significant reduction | [11] |
| Various | TNF-α Production | BV2 Microglia | Significant reduction | [11] |
| Various | IL-6 Production | BV2 Microglia | Significant reduction | [11] |
Experimental Protocols: Measurement of Inflammatory Mediators
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Procedure:
-
Culture microglial cells (e.g., BV2) in a 96-well plate.
-
Treat the cells with the pyridin-2(1H)-one derivatives for a specified time.
-
Induce oxidative stress by adding an agent like LPS or H2O2.
-
Wash the cells and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[2]
-
Wash the cells again to remove excess dye.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
Principle: The Griess assay measures the concentration of nitrite (a stable product of NO) in the cell culture supernatant.
Procedure:
-
Collect the cell culture supernatants from treated and control microglial cells.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).[12]
-
Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[12]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.[12]
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Principle: Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying specific cytokines in cell culture supernatants.
Procedure:
-
Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6 and incubate overnight.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Add a colorimetric substrate and stop the reaction.
-
Measure the absorbance and calculate the cytokine concentration from the standard curve.
Future Perspectives and Conclusion
The therapeutic potential of pyridin-2(1H)-one derivatives is vast and continues to expand. While significant progress has been made in the preclinical setting, the translation of these promising compounds into clinical candidates remains a key objective. Future research should focus on:
-
Optimizing Drug-like Properties: Enhancing the solubility, metabolic stability, and oral bioavailability of lead compounds.
-
Elucidating Off-Target Effects: Comprehensive profiling to ensure selectivity and minimize potential side effects.
-
Exploring Novel Therapeutic Areas: Investigating the efficacy of these derivatives in other diseases with inflammatory or proliferative components.
-
Combination Therapies: Evaluating the synergistic effects of pyridin-2(1H)-one derivatives with existing therapeutic agents.
References
-
Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863709. [Link]
-
El-Adl, K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10695–10711. [Link]
-
Abdel-Aziz, M., et al. (2020). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Bioorganic Chemistry, 94, 103429. [Link]
-
Thomas, I., et al. (2020). Pyridin-2(1H)-one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]
-
Nawrocka-Musiał, D., et al. (2019). PIM-1 kinase as cancer drug target: An update. Oncotarget, 10(44), 4584–4600. [Link]
-
Simijonović, D., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Molecules, 28(22), 7545. [Link]
-
Dollé, V., et al. (1995). A new series of pyridinone derivatives as potent non-nucleoside human immunodeficiency virus type 1 specific reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 38(23), 4679–4686. [Link]
-
Kumar, A., et al. (2011). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. The Journal of Organic Chemistry, 76(9), 3567–3573. [Link]
-
Goldman, M. E., et al. (1991). Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. Proceedings of the National Academy of Sciences of the United States of America, 88(15), 6863–6867. [Link]
-
Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(10), 2145-2157. [Link]
-
Zhang, H., et al. (2022). Design, Synthesis, and Mechanistic Study of 2-Pyridone-Bearing Phenylalanine Derivatives as Novel HIV Capsid Modulators. Molecules, 27(22), 7640. [Link]
-
Di Pietro, N., et al. (2020). Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLoS One, 15(4), e0231207. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of N-Phenylpyridin-2(1H)-one
Introduction
N-Phenylpyridin-2(1H)-one is a core structural motif present in a wide array of biologically active molecules and functional materials. Its derivatives have garnered significant attention in medicinal chemistry, with applications ranging from anti-inflammatory to anticancer agents. The robust and efficient synthesis of this scaffold is therefore of paramount importance to researchers in drug discovery and development. This document provides a comprehensive guide to the principal methods for the synthesis of N-Phenylpyridin-2(1H)-one, offering detailed protocols, mechanistic insights, and comparative data to aid in method selection and optimization.
Strategic Approaches to N-Arylation of 2-Pyridone
The synthesis of N-Phenylpyridin-2(1H)-one primarily involves the N-arylation of the 2-pyridone core. The ambident nucleophilic nature of 2-pyridone, which exists in tautomeric equilibrium with 2-hydroxypyridine, presents a challenge in achieving selective N-arylation over O-arylation. The choice of synthetic methodology is crucial in directing the reaction towards the desired N-phenyl product. This guide will focus on three prominent and effective strategies:
-
Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction.
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction.
-
Chan-Lam Coupling: A copper-catalyzed cross-coupling reaction utilizing boronic acids.
Additionally, modern variations, including the use of diaryliodonium salts and microwave-assisted protocols, will be discussed.
Ullmann Condensation: The Cornerstone of N-Arylation
The Ullmann condensation is a long-established and reliable method for the formation of carbon-nitrogen bonds. It typically involves the reaction of an amine (or, in this case, the pyridone nitrogen) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.
Mechanistic Rationale
The generally accepted mechanism for the Ullmann condensation involves the following key steps:
-
Formation of a Copper(I) Amide: The 2-pyridone is deprotonated by the base, and the resulting pyridonate anion reacts with a Cu(I) salt to form a copper(I) pyridonate complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate.
-
Reductive Elimination: The aryl group and the pyridone nitrogen reductively eliminate from the Cu(III) center, forming the N-C bond of the desired product and regenerating the Cu(I) catalyst.
The choice of base is critical to facilitate the deprotonation of the 2-pyridone, while the ligand can modulate the solubility and reactivity of the copper catalyst.
Diagram: Ullmann Condensation Catalytic Cycle
Caption: Catalytic cycle of the Ullmann condensation for N-arylation of 2-pyridone.
Protocol 1: Classical Ullmann Condensation
This protocol describes a traditional approach for the synthesis of N-Phenylpyridin-2(1H)-one from 2-hydroxypyridine and bromobenzene.
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
Bromobenzene (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine, potassium carbonate, and copper(I) iodide.
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF to the flask, followed by the addition of bromobenzene via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Phenylpyridin-2(1H)-one.
Protocol 2: Microwave-Assisted Ullmann Condensation
Microwave irradiation can significantly accelerate the Ullmann condensation, leading to shorter reaction times and often improved yields.[1][2]
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Copper(I) oxide (Cu₂O) (0.05 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a microwave-safe reaction vessel, combine 2-hydroxypyridine, iodobenzene, copper(I) oxide, and cesium carbonate.
-
Add NMP to the vessel and seal it.
-
Place the vessel in a microwave reactor and heat to 150-180 °C for 30-60 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[3] It employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide or triflate. This method often proceeds under milder conditions than the Ullmann condensation and exhibits broad functional group tolerance.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the following key transformations:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange and Amine Coordination: The amine (in this case, 2-pyridone) coordinates to the Pd(II) center, displacing a halide ion.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The aryl group and the amide nitrogen reductively eliminate from the palladium center, forming the N-aryl product and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as Xantphos, facilitate the oxidative addition and reductive elimination steps.[4][5]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination for N-arylation of 2-pyridone.
Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide
This protocol details the synthesis of N-Phenylpyridin-2(1H)-one from 2-hydroxypyridine and iodobenzene using a palladium/Xantphos catalyst system.
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
1,4-Dioxane
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ and Xantphos.
-
Evacuate and backfill the tube with an inert gas (argon) three times.
-
Add 1,4-dioxane and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
In a separate Schlenk tube, add 2-hydroxypyridine and cesium carbonate. Evacuate and backfill with argon.
-
Add the pre-formed catalyst solution to the second tube via cannula.
-
Add iodobenzene to the reaction mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Chan-Lam Coupling: A Boronic Acid-Based Approach
The Chan-Lam coupling reaction provides an alternative copper-catalyzed method for C-N bond formation, utilizing arylboronic acids as the aryl source.[6][7] This method is often performed under milder conditions than the traditional Ullmann condensation and can be conducted in the presence of air.
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is thought to proceed through a Cu(II) catalytic cycle:
-
Ligand Exchange: The 2-pyridone and the arylboronic acid coordinate to a Cu(II) salt, such as copper(II) acetate.
-
Transmetalation: The aryl group is transferred from the boron atom to the copper center.
-
Reductive Elimination: The aryl group and the pyridone nitrogen reductively eliminate from the copper, forming the C-N bond and a Cu(0) species.
-
Reoxidation: The Cu(0) is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
The presence of a base, such as pyridine or triethylamine, is often required to facilitate the reaction.
Diagram: Chan-Lam Coupling Catalytic Cycle
Caption: Catalytic cycle of the Chan-Lam coupling for N-arylation of 2-pyridone.
Protocol 4: Chan-Lam N-Arylation
This protocol describes the synthesis of N-Phenylpyridin-2(1H)-one from 2-hydroxypyridine and phenylboronic acid.
Materials:
-
2-Hydroxypyridine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add 2-hydroxypyridine, phenylboronic acid, and copper(II) acetate.
-
Add DCM to the flask, followed by the addition of pyridine.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for the preparation of N-Phenylpyridin-2(1H)-one depends on several factors, including substrate availability, desired scale, and tolerance of functional groups. The following table provides a comparative overview of the methods discussed.
| Method | Catalyst System | Aryl Source | Typical Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Cu(I) salt (e.g., CuI, Cu₂O) | Aryl halide (I, Br) | High temperature (120-200 °C), polar aprotic solvent (DMF, NMP) | Cost-effective catalyst, reliable for simple substrates | Harsh reaction conditions, limited functional group tolerance, often requires stoichiometric copper |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine ligand (e.g., Xantphos) | Aryl halide (I, Br, Cl) or triflate | Moderate temperature (80-120 °C), anhydrous solvent (dioxane, toluene) | Mild conditions, broad substrate scope, high yields, excellent functional group tolerance | Expensive catalyst and ligands, requires inert atmosphere |
| Chan-Lam Coupling | Cu(II) salt (e.g., Cu(OAc)₂) | Arylboronic acid | Room temperature to moderate heat, often open to air | Mild conditions, readily available boronic acids, tolerant of air and moisture | Can require stoichiometric copper, substrate-dependent yields |
| Diaryliodonium Salts | Cu(I) salt or metal-free | Diaryliodonium salt | Room temperature | Very mild conditions, rapid reactions | Arylating agent can be more expensive |
Characterization Data for N-Phenylpyridin-2(1H)-one
The identity and purity of the synthesized N-Phenylpyridin-2(1H)-one should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.49-7.41 (m, 3H), 7.38-7.34 (m, 2H), 7.30 (ddd, J = 9.1, 6.6, 2.0 Hz, 1H), 6.67 (dd, J = 9.1, 1.4 Hz, 1H), 6.24 (td, J = 6.6, 1.4 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 162.2, 140.6, 139.6, 131.9, 129.3, 128.8, 126.9, 121.3, 106.1.
-
Mass Spectrometry (ESI): m/z 172.07 [M+H]⁺.
Conclusion
The synthesis of N-Phenylpyridin-2(1H)-one can be effectively achieved through several cross-coupling strategies. The classical Ullmann condensation offers a cost-effective route, while the Buchwald-Hartwig amination provides superior versatility and milder conditions, making it suitable for complex molecules. The Chan-Lam coupling presents a convenient alternative using readily available boronic acids. The choice of method should be guided by the specific requirements of the research, including cost, scale, and functional group compatibility. The protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions and successfully synthesizing this important chemical scaffold.
References
-
Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. [Link]
-
Onomura, O., et al. (2020). Metal-free N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11(30), 7930-7935. [Link]
-
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
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Wu, G. G., et al. (1999). A novel 2,2-bipyridine ligand for palladium-catalyzed regioselective carbonylation. Organic Letters, 1(5), 745-747. [Link]
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Hama, T., & Hartwig, J. F. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(46), 15511–15521. [Link]
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PubChem. (n.d.). N-Phenyl-2-pyridone. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]
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Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]
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Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
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Prendergast, A. M., Pardo, L. M., & McGlacken, G. P. (2018). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. Chemistry – A European Journal, 24(53), 14169-14173. [Link]
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Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933-2936. [Link]
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Weng, G., Cheng, L., Xue, Y., & Cui, X. (2017). Trapping of in Situ Generated Active Intermediate 1,4-Oxazepines with Alcohols/Thiols and Aldehydes: A Cascade Reaction To Synthesize 2-Alkoxy/2-Sulfenylpyridines and Dihydrofuro[2,3-b]pyridines. The Journal of Organic Chemistry, 82(18), 9515–9524. [Link]
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Zhang, H., et al. (2008). CuI-Catalyzed Coupling Reactions of Tetrabutylammonium Pyridin-2-olates with Aryl Iodides: An Efficient Synthesis of N-Aryl Pyridine-2-ones. Synthesis, 2008(09), 1523-1524. [Link]
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Behera, B. K., et al. (2023). Facile and Efficient [4 + 2] Annulation of in Situ Generated Azadienes from N-Propargylamines and Active Methylene Compounds: An Access to Structurally Diversified 2-Pyridones. The Journal of Organic Chemistry, 88(22), 15041–15059. [Link]
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Imase, H., Noguchi, K., Hirano, M., & Tanaka, K. (2008). Convergent and Rapid Assembly of Substituted 2-Pyridones by N-Acylation of Imines with Alkynoyl Chlorides and the Subsequent Cationic Au(I)/PPh3-Catalyzed Cycloisomerization. Organic Letters, 10(16), 3563–3566. [Link]
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Chun, Y. S., et al. (2009). Chemo- and Regioselective Reaction of the Blaise Intermediate with Propiolates: Synthesis of 2-Pyridone Derivatives. The Journal of Organic Chemistry, 74(19), 7556–7558. [Link]
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Chan, D. M. T., & Lam, P. Y. S. (2016). Copper-Promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). The Royal Society of Chemistry. [Link]
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Application Notes & Protocols for the Spectroscopic Characterization of N-Substituted Pyridin-2(1H)-one Derivatives
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of N-substituted pyridin-2(1H)-one derivatives, a class of heterocyclic compounds with significant importance in medicinal chemistry and drug development.[1] By integrating insights from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), this document offers researchers, scientists, and drug development professionals both the theoretical underpinnings and field-proven protocols necessary for unambiguous characterization. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure data integrity and reproducibility.
Foundational Principles: The Pyridin-2(1H)-one Scaffold
N-substituted pyridin-2(1H)-ones are aromatic heterocyclic compounds. A critical feature of the parent scaffold is its existence in tautomeric equilibrium with 2-hydroxypyridine.[2] However, the introduction of a substituent on the nitrogen atom ('N-substitution') effectively "locks" the molecule in the pyridin-2(1H)-one (or lactam) form. This structural rigidity simplifies spectroscopic analysis, as the equilibrium dynamics are quenched. The primary goal of spectroscopic characterization is to confirm the covalent attachment of the N-substituent and to verify the integrity of the pyridinone ring structure.
The general workflow for characterization follows a logical progression from establishing the molecular mass and elemental formula to mapping the covalent framework and identifying key functional groups.
Caption: Relationship between spectroscopic data and structural information.
Protocol: Electrospray Ionization (ESI)-HRMS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) is often added to the solvent to promote protonation and the formation of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Ensure the mass analyzer (e.g., TOF or Orbitrap) is calibrated to achieve high mass accuracy (typically < 5 ppm).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition for the measured exact mass.
-
Compare the calculated formula with the expected molecular formula. The difference between the measured and theoretical mass should be less than 5 ppm.
-
Analyze any significant fragment ions to see if they correspond to logical losses from the parent molecule.
-
References
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
- Patel, R. V., Keum, Y. S., & Kim, D. H. (2015). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Chilean Chemical Society.
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-
NIST. (n.d.). 2(1H)-Pyridinone - Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2(1H)-Pyridinone, 3,4-dihydro-. Retrieved from [Link]
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NIST. (n.d.). 2(1H)-Pyridinone - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1H-pyridin-2-one. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyridinone - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. 1H-NMR spectra of pyridones I. Retrieved from [Link]
- Ghomi, M., et al. (2006). 2(1H)-pyridinone (2-pyridone): self-association and association with water. Spectral and structural characteristics: infrared study and ab initio calculations. The Journal of Physical Chemistry A.
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NIST. (n.d.). 2(1H)-Pyridinone - UV/Visible Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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-
ResearchGate. (n.d.). Chemical structures of substituted-2(1H)-pyridone derivatives. Retrieved from [Link]
- Lapinski, L., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation. 2-Hydroxypyridine/2(1H)-pyridinone. Journal of Molecular Structure.
- ACS Publications. (2019). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters.
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MDPI. (n.d.). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
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-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]
- NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
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-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Application Note: Unambiguous Structure Confirmation of Synthesized Pyridinones using FT-IR and HRMS Analysis
Introduction: The Significance of Pyridinones and the Imperative of Structural Verification
Pyridinones are a pivotal class of six-membered heterocyclic scaffolds that are integral to medicinal chemistry.[1] Their unique structure, featuring a nitrogen heteroatom and a carbonyl group, allows them to act as both hydrogen bond donors and acceptors, making them valuable in drug design.[1] Marketed drugs containing the pyridinone core, such as the cardiac stimulant milrinone and the antifungal agent ciclopirox, underscore the therapeutic importance of this molecular framework.[1]
The synthesis of novel pyridinone derivatives is a cornerstone of drug discovery, aiming to enhance biological activity and specificity.[2][3] However, the synthetic process can yield a variety of isomers and byproducts.[1] Consequently, unambiguous structural confirmation of the synthesized compound is a critical, non-negotiable step in the drug development pipeline. This ensures the integrity of subsequent structure-activity relationship (SAR) studies and guarantees that the desired molecule is advancing through preclinical and clinical trials.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synergistic application of Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the definitive structural elucidation of synthesized pyridinones. FT-IR provides a molecular fingerprint, identifying key functional groups, while HRMS delivers a highly accurate mass measurement, enabling the determination of the elemental composition.[4][5][6] Together, these techniques form a robust, self-validating system for structural confirmation.
Part 1: Functional Group Identification with Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds within a molecule by measuring its absorption of infrared light.[4][7] The resulting spectrum is a unique fingerprint, providing valuable information about the functional groups present.[8][9]
Causality Behind Experimental Choices in FT-IR Analysis
The choice of sampling technique in FT-IR is paramount for obtaining a high-quality spectrum. Attenuated Total Reflectance (ATR) is often preferred for solid and semi-solid samples due to its minimal sample preparation requirements and user-friendly operation.[10][11] For quantitative analysis, the KBr pellet method can be employed, though it requires more meticulous sample preparation to ensure homogeneity.[12] The mid-IR range (4000-400 cm⁻¹) is typically scanned as it contains the characteristic vibrational frequencies for most organic functional groups.[4]
Experimental Protocol: FT-IR Analysis of a Synthesized Pyridinone
Instrumentation: A validated Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.[13]
Protocol:
-
Instrument Preparation:
-
Ensure the spectrometer and ATR crystal are clean.
-
Perform a background scan to account for atmospheric CO₂ and H₂O.
-
-
Sample Preparation:
-
Place a small amount (typically 1-2 mg) of the dried, purified pyridinone sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform baseline correction and atmospheric suppression if necessary.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Interpreting the FT-IR Spectrum of a Pyridinone
The interpretation of the FT-IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of specific functional groups.[7][8] For a typical pyridinone, the following key absorptions are expected:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H (in pyridone tautomer) | Stretching | 3400-3200 (broad) | Indicates the presence of the pyridone tautomer over the hydroxypyridine form. |
| C-H (aromatic) | Stretching | 3100-3000 | Confirms the presence of the aromatic pyridinone ring.[14] |
| C-H (aliphatic) | Stretching | 3000-2850 | Indicates the presence of any alkyl substituents on the pyridinone core. |
| C=O (amide carbonyl) | Stretching | 1680-1640 (strong) | A key indicator of the pyridinone structure. Its position can be influenced by substitution and hydrogen bonding. |
| C=C and C=N | Stretching | 1650-1450 | Characteristic absorptions for the aromatic ring system.[14] |
| C-N | Stretching | 1350-1200 | Further evidence of the heterocyclic ring structure. |
Part 2: Elemental Composition Determination with High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy and precision, often to within a few parts per million (ppm).[15] This level of accuracy allows for the unambiguous determination of a molecule's elemental composition from its exact mass.[5][6]
Causality Behind Experimental Choices in HRMS Analysis
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like pyridinones, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[16] This is crucial for accurately determining the molecular weight. Time-of-Flight (TOF) and Orbitrap are common mass analyzers used in HRMS due to their high resolving power and mass accuracy.[15]
Experimental Protocol: HRMS Analysis of a Synthesized Pyridinone
Instrumentation: A validated High-Resolution Mass Spectrometer with an ESI source.[13]
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the synthesized pyridinone (approximately 0.1 µg/mL) in a suitable solvent such as methanol or acetonitrile.[16]
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Method Development:
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to maximize the signal of the protonated molecular ion.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the m/z of the most abundant ion, which is expected to be the [M+H]⁺ ion.
-
Use the instrument's software to calculate the elemental composition based on the measured exact mass.
-
Compare the measured isotopic pattern with the theoretical pattern for the proposed formula to further confirm the elemental composition.
-
Interpreting HRMS Data for a Pyridinone
The primary goal of HRMS analysis is to confirm the elemental composition of the synthesized pyridinone. This is achieved by comparing the experimentally measured exact mass with the theoretically calculated exact mass for the target molecule.
Example Data Interpretation:
| Parameter | Value | Significance |
| Target Molecular Formula | C₁₂H₁₀N₂O | Proposed structure from synthesis. |
| Theoretical [M+H]⁺ Mass | 199.0866 | Calculated exact mass for C₁₂H₁₁N₂O⁺. |
| Measured [M+H]⁺ Mass | 199.0868 | Experimentally determined exact mass. |
| Mass Error | 1.0 ppm | The small difference between the theoretical and measured mass confirms the elemental composition with high confidence. |
| Isotopic Pattern | Match | The observed isotopic distribution matches the theoretical pattern for C₁₂H₁₀N₂O, further validating the formula. |
Synergistic Data Integration for Unambiguous Structure Confirmation
Neither FT-IR nor HRMS alone can definitively confirm the structure of a novel compound. FT-IR can confirm the presence of key functional groups but cannot distinguish between isomers. HRMS can provide the elemental composition but does not give information about the arrangement of atoms. However, when used in concert, they provide complementary data that leads to unambiguous structure confirmation.
Workflow for Integrated Structural Analysis
Conclusion
The combined application of FT-IR and HRMS provides a robust and reliable methodology for the structural confirmation of synthesized pyridinones. FT-IR offers a rapid assessment of the key functional groups, confirming the presence of the characteristic pyridinone core. HRMS delivers a highly accurate mass measurement, which in turn provides the definitive elemental composition. This integrated approach ensures the scientific integrity of the synthesized compounds, which is a critical prerequisite for their advancement in the drug discovery and development process.
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Nguyen, T. T., et al. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education, 100(12), 5035-5040. Retrieved from [Link]
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-
Busca, G., et al. (1986). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(7), 2147-2158. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
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CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2024). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]
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Al-Ostath, A. I., et al. (2022). NEW FTIR METHOD DEVELOPMENT AND VALIDATION FOR QUANTITATIVE ANALYSIS OF FAVIPIRAVIR IN BULK AND PHARMACEUTICAL DOSAGE FORMS. International Journal of Pharmaceutical Sciences and Research, 13(9), 3619-3624. Retrieved from [Link]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]
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Sionkowska, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Materials, 14(5), 1234. Retrieved from [Link]
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Environmental Molecular Sciences Laboratory. (n.d.). 4 - High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Retrieved from [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
-
Pop, G., et al. (2023). Applications of Spectroscopy in the Study of Bioactive Compounds from Cornus mas L. Applied Sciences, 13(15), 8754. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
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Natural Product Chemistry Laboratory. (2022, February 23). Identification of Compounds via Spectroscopy/Spectrometry [Video]. YouTube. Retrieved from [Link]
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Lebedev, A. T., & Zaikin, V. G. (2008). Organic mass spectrometry at the beginning of the 21st century. Journal of Analytical Chemistry, 63(12), 1136-1153. Retrieved from [Link]
-
All 'Bout Chemistry. (2020, July 12). Pyridine, Pyridone, Pyridine N-Oxide: Preparation & Reactions| CSIRNET| GATE| IITJAM| IITJEE| M.Sc [Video]. YouTube. Retrieved from [Link]
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Wisdom Center. (2021, January 12). MS Lecture 02 | High Resolution Mass Spectrometry, Isotopic Peaks, Fragmentation Pattern | Dr Hashmi [Video]. YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Phenylpyridin-2(1H)-one
Welcome to the technical support center for the synthesis of N-Phenylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.
Introduction
The synthesis of N-Phenylpyridin-2(1H)-one is a fundamental transformation in medicinal chemistry, as this scaffold is a key component in numerous biologically active compounds. While several synthetic routes exist, achieving high yields can be challenging due to competing side reactions and the specific reactivity of the pyridine core. This guide will focus on the most common synthetic strategies and provide practical, field-proven insights to help you navigate these complexities.
The two primary and most frequently employed methods for the synthesis of N-Phenylpyridin-2(1H)-one are:
-
Transition-Metal Catalyzed N-Arylation of 2-Halopyridines: This approach, particularly the Buchwald-Hartwig amination, involves the palladium-catalyzed coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with aniline.
-
Transition-Metal Catalyzed N-Arylation of 2-Pyridone: This method utilizes a copper or palladium catalyst to couple 2-pyridone with an arylating agent like a phenyl halide or phenylboronic acid.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide & FAQs
Section 1: Low Yield in Buchwald-Hartwig Amination of 2-Halopyridines
Question 1: I am getting a low yield of N-Phenylpyridin-2(1H)-one when reacting 2-chloropyridine with aniline using a palladium catalyst. What are the likely causes and how can I improve the yield?
Low yields in the Buchwald-Hartwig amination of 2-chloropyridines are a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inefficient Catalyst System. The choice of palladium precursor and, more importantly, the phosphine ligand is critical for the activation of the aryl chloride bond.
-
Solution: Employ a catalyst system known for its high activity with aryl chlorides. This typically involves the use of bulky, electron-rich phosphine ligands. Consider switching from first-generation ligands to more advanced ones.
-
| Ligand Generation | Example Ligands | Suitability for 2-Chloropyridine |
| First-Generation | PPh₃, BINAP | Generally low efficiency |
| Second-Generation | XPhos, SPhos | Good to excellent efficiency |
| Third-Generation | RuPhos, BrettPhos | Often the best choice for challenging substrates |
-
Cause 2: Inappropriate Base Selection. The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the reaction efficiently, while an overly strong or nucleophilic base can lead to side reactions.
-
Solution: Strong, non-nucleophilic bases are generally preferred for Buchwald-Hartwig reactions. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[1]
-
-
Cause 3: Catalyst Deactivation. The palladium catalyst can be sensitive to air and moisture. Incomplete degassing or the use of wet solvents can lead to catalyst deactivation and a stalled reaction.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is highly recommended.
-
-
Cause 4: Side Reaction - Hydrodehalogenation. You may be losing your 2-chloropyridine starting material through a competing reaction where the chlorine is replaced by a hydrogen atom.
-
Solution: This is often promoted by certain ligands and reaction conditions. Switching to a different ligand system can sometimes mitigate this side reaction.
-
Below is a troubleshooting workflow for this common issue:
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Question 2: I am observing the formation of 2-pyridone as a significant byproduct. What is causing this and how can I prevent it?
The formation of 2-pyridone is typically due to the presence of water in the reaction mixture, which can react with the 2-halopyridine under the reaction conditions.
-
Cause: Hydrolysis of the 2-halopyridine starting material. This can be exacerbated by the presence of a strong base.
-
Solution:
-
Strictly Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. The base, especially hygroscopic ones like potassium carbonate, should be freshly dried before use.
-
Inert Atmosphere: As mentioned previously, maintaining a strict inert atmosphere will prevent atmospheric moisture from entering the reaction.
-
Choice of Base: While strong bases are often necessary, consider if a less hygroscopic base could be used.
-
Section 2: O-Arylation vs. N-Arylation in the Synthesis from 2-Pyridone
Question 3: When I try to N-arylate 2-pyridone, I get a mixture of N-phenyl-2-pyridone and O-phenyl-2-pyridine. How can I control the selectivity to favor N-arylation?
2-Pyridone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[2] Controlling the selectivity between N- and O-arylation is a common challenge and is highly dependent on the reaction conditions.[3][4][5]
-
Controlling Factors and Solutions:
-
Base: The choice of base can have a profound effect on the N/O selectivity.[3]
-
For N-Arylation: The use of a weak organic base, such as N,N-diethylaniline, in a non-polar solvent like fluorobenzene has been shown to highly favor N-arylation in metal-free systems with diaryliodonium salts.[3] In copper-catalyzed reactions, the choice of base is also critical.
-
For O-Arylation: In contrast, a base like quinoline in chlorobenzene can promote O-arylation.[3]
-
-
Catalyst System:
-
Solvent: The solvent can influence the reactivity of the ambident nucleophile. Non-polar solvents often favor N-arylation.
-
| Condition | Favors N-Arylation | Favors O-Arylation |
| Base | Weak organic bases (e.g., N,N-diethylaniline)[3] | Quinoline[3] |
| Catalyst | CuI with pyridin-2-olate salts[6] | Varies with conditions |
| Solvent | Non-polar (e.g., fluorobenzene, chlorobenzene)[3] | Polar aprotic solvents can sometimes favor O-alkylation |
digraph "N_vs_O_Arylation" { graph [rankdir="LR", splines=true, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="2-Pyridone + Arylating Agent", fillcolor="#FBBC05"]; Conditions [label="Reaction Conditions\n(Base, Solvent, Catalyst)", shape=ellipse, fillcolor="#F1F3F4"]; N_Arylation [label="N-Phenylpyridin-2(1H)-one\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; O_Arylation [label="O-Phenyl-2-pyridine\n(Side Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Conditions; Conditions -> N_Arylation [label="e.g., Weak organic base,\nnon-polar solvent"]; Conditions -> O_Arylation [label="e.g., Quinoline base,\nchlorobenzene"]; }
Caption: Factors influencing N- vs. O-arylation of 2-pyridone.
Section 3: General Troubleshooting and Optimization
Question 4: My reaction seems to stall before completion, even with an appropriate catalyst and base. What else should I consider?
-
Cause 1: Poor Solubility. The insolubility of reagents, particularly inorganic bases, can lead to slow or incomplete reactions.
-
Solution: Choose a solvent in which all components are reasonably soluble at the reaction temperature. For instance, while toluene is common, solvents like dioxane or DMF might be better in some cases, though they can be more difficult to remove. Using a soluble organic base might also be an option.
-
-
Cause 2: Thermal Instability. Although N-Phenylpyridin-2(1H)-one is generally stable, prolonged reaction times at very high temperatures could potentially lead to degradation. The thermal decomposition of related N-oxide compounds has been studied and can occur at elevated temperatures.[7][8]
-
Solution: Monitor your reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time. Avoid unnecessarily long heating periods. If you suspect degradation, try running the reaction at a slightly lower temperature for a longer time.
-
Question 5: I have successfully synthesized the product, but I am struggling with purification. What are the best practices?
-
Challenge: The product, N-Phenylpyridin-2(1H)-one, may have a similar polarity to the aniline starting material if it is present in excess, or to certain byproducts, making separation by column chromatography difficult.
-
Solutions:
-
Aqueous Workup: A thorough aqueous workup can help remove many impurities. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted aniline. Be cautious, as the product itself may have some basicity. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) and brine is also recommended.
-
Recrystallization: If the crude product is a solid, recrystallization is often an excellent method for purification. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: If chromatography is necessary, use a shallow solvent gradient to improve separation. A combination of hexanes and ethyl acetate is a common eluent system.
-
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Bromopyridine
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 equiv), aniline (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., RuPhos, 4 mol %).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Copper-Catalyzed N-Arylation of 2-Pyridone
-
To an oven-dried Schlenk flask, add 2-pyridone (1.0 equiv), iodobenzene (1.1 equiv), copper(I) iodide (10 mol %), and a suitable ligand (e.g., 4,7-dimethoxy-1,10-phenanthroline, 20 mol %).[9]
-
Add a base such as potassium carbonate (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add an anhydrous, degassed solvent such as dioxane.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product.
References
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22.
- Zhang, H., Chen, B.-C., Wang, B., Chao, S. T., Zhao, R., Lim, N., & Balasubramanian, B. (2008). CuI-catalyzed coupling reactions of tetrabutylammonium pyridin-2-olates with aryl iodides allow an efficient synthesis of N-aryl pyridine-2-ones. Synthesis, 2008(09), 1523-1524.
- Mori, K., Umehara, N., & Akiyama, T. (2015). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 6(3), 1886-1891.
- El-Sayed, A. M., Ali, O. M., & Mohamed, A. S. (2018). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry & Biology Interface, 8(3), 153-160.
- Chaumont, C., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry, 12(10), 1731-1742.
- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide. (2016).
- Al-Ktaifani, M. M., & Al-Janabi, A. S. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Journal of Thermal Analysis and Calorimetry, 130(3), 1469-1476.
- BenchChem. (2025).
- Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 89(5), 3657-3665.
- Yang, C., et al. (2025). Enabling faster and greener peptide purification in discovery chemistry.
- Abdel-Aziz, A. A.-M., et al. (2021). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 11(52), 32966-32986.
- Li, X., et al. (2024). Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. Organic Letters, 26(19), 4169-4174.
- Abdel-Wahab, B. F., et al. (2025). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. Preprints.org.
- Chen, J., & Su, W. (2011).
- Bennasar, M.-L., et al. (2006). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 47(35), 6271-6275.
- Brown, D. H., & Richardson, D. E. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970, 1378-1382.
- Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646.
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Shulgau, Z. G., et al. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][10]Oxazin-2(3H)-Ones. Chemistry of Heterocyclic Compounds, 57(8), 754-764.
- Januszewski, R., et al. (2023). New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition. Molecules, 28(18), 6609.
- Not Voodoo. (2017).
- Du, M., et al. (2023). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 11, 1248987.
- Suryasa, I. W., Rodríguez-Gámez, M., & Koldoris, T. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Neliti.
- G, S., et al. (2021). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Organic Process Research & Development, 25(10), 2314-2321.
- US5283338A - Process for the preparation of 2-chloropyridines. (1994).
- Bioprocess Online. (2024).
- Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6.
- Wu, X., et al. (2019). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 11(8), 1356-1372.
- Ju, M., et al. (2019). Temperature-Dependent Thermal Decomposition Pathway of Organic–Inorganic Halide Perovskite Materials. ACS Energy Letters, 4(10), 2385-2390.
- D. Comins, et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.
- D. Comins, et al. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
- Welsch, M. E., et al. (2013). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 18(6), 6335-6354.
- Yoshida, H., et al. (2025). meta-Selective Arylation of Pyridine N-Oxides Enabled by ortho-Diiodobenzene Derivatives as Aryne Precursors. Organic Letters.
- Wu, X., et al. (2019). Current trends and challenges in the downstream purification of bispecific antibodies. mAbs, 11(8), 1356-1372.
- Liu, Y., et al. (2011). Synthesis of 2-chloropyridine-n-oxide on supported phosphotungstic acid catalyst.
- Kumar, R., & Sharma, U. (2020). Comprehensive Overview of Progress in Functionalization of 2‐Pyridone and 2, 4 ‐Dihydroxy Pyridine: Key Constituents of Vital Natural Products. ChemistrySelect, 5(34), 10565-10586.
- Li, Y., et al. (2022). Cu(BF4)2/AC-Catalyzed Synthesis of N-Substituted Anilines, N-Substituted 1,6-Naphthyridin-5(6H)-one, and Isoquinolin-1(2H)-one. ACS Omega, 7(50), 46979-46990.
Sources
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- 9. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. irjms.com [irjms.com]
Proper storage and stability conditions for N-Phenylpyridin-2(1H)-one.
A comprehensive guide to the proper storage, stability, and handling of N-Phenylpyridin-2(1H)-one for researchers, scientists, and drug development professionals.
Introduction
N-Phenylpyridin-2(1H)-one is a pyridone derivative with significant potential in medicinal chemistry and materials science. Its stability is paramount to obtaining reliable and reproducible results. This guide addresses common questions and challenges related to its storage and stability, offering scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid N-Phenylpyridin-2(1H)-one?
For optimal long-term stability, solid N-Phenylpyridin-2(1H)-one should be stored in a cool, dry, and dark environment.[1][2] It is recommended to keep the compound in a tightly sealed container to prevent moisture ingress.[1] For sensitive applications or extended storage, storing under an inert atmosphere, such as nitrogen or argon, is advisable to minimize the risk of oxidative degradation.
Q2: How should I store solutions of N-Phenylpyridin-2(1H)-one?
The stability of N-Phenylpyridin-2(1H)-one in solution is dependent on the solvent, concentration, and storage conditions. For short-term storage, solutions can be kept at 2-8°C. For longer durations, freezing at -20°C or below is recommended. It is crucial to use high-purity, anhydrous solvents, as the presence of water can facilitate hydrolysis, particularly under acidic or basic conditions.
Q3: Is N-Phenylpyridin-2(1H)-one sensitive to light?
Yes, compounds with a pyridone ring structure can be susceptible to photodegradation. A forced degradation study on the closely related compound pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) showed considerable degradation under UV light.[3][4] Therefore, it is essential to protect both solid samples and solutions of N-Phenylpyridin-2(1H)-one from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation pathways for N-Phenylpyridin-2(1H)-one?
Based on its chemical structure and data from analogous compounds like pirfenidone, N-Phenylpyridin-2(1H)-one is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The amide bond within the pyridone ring can be hydrolyzed under both acidic and basic conditions.
-
Oxidation: The phenyl ring and the pyridone ring may be susceptible to oxidative degradation. Studies on pirfenidone have shown degradation in the presence of oxidizing agents.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of degradation products.
Q5: What are common signs of degradation?
Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown) or a change in the physical state of the solid. For solutions, the appearance of precipitates or a change in color can indicate degradation. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC are necessary to confirm the purity and stability of the compound.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments with N-Phenylpyridin-2(1H)-one.
Issue 1: Inconsistent or unexpected experimental results.
This could be due to the degradation of your N-Phenylpyridin-2(1H)-one stock.
Troubleshooting workflow for inconsistent experimental results.
Issue 2: Observed degradation in a formulation study.
This may be due to an incompatibility with an excipient.
-
Identify Potential Incompatibilities: Review the chemical properties of all excipients in the formulation. Excipients with reactive functional groups, high moisture content, or acidic/basic properties are more likely to cause degradation.
-
Conduct a Drug-Excipient Compatibility Study: A systematic study is crucial. A common approach involves preparing binary mixtures of N-Phenylpyridin-2(1H)-one with each excipient (typically in a 1:1 ratio) and storing them under accelerated stability conditions (e.g., 40°C/75% RH).
-
Analyze for Degradation: At specified time points, analyze the mixtures using a stability-indicating HPLC method to quantify any degradation of N-Phenylpyridin-2(1H)-one.
-
Select Compatible Excipients: Based on the results, select excipients that do not cause significant degradation of the active compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity and Degradation Analysis
This method is adapted from validated methods for the closely related compound, pirfenidone, and should be validated for N-Phenylpyridin-2(1H)-one.[3][4]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at approximately 315 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. |
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of N-Phenylpyridin-2(1H)-one and to develop a stability-indicating analytical method.
Workflow for a forced degradation study.
Summary of Stability and Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term. | Minimizes thermal degradation. |
| Light | Protect from light at all times. | Prevents photodegradation.[3][4] |
| Moisture | Store in a tightly sealed container in a desiccator. | Prevents hydrolysis. |
| Atmosphere | For long-term storage, consider an inert atmosphere (N₂ or Ar). | Minimizes oxidative degradation. |
| pH (in solution) | Maintain a neutral pH if possible. | Avoids acid and base-catalyzed hydrolysis. |
Conclusion
The stability of N-Phenylpyridin-2(1H)-one is a critical factor in its successful application in research and development. By adhering to the storage and handling guidelines outlined in this technical support guide, researchers can minimize degradation and ensure the quality and reliability of their experimental data. When in doubt, a purity assessment using a validated, stability-indicating HPLC method is always recommended.
References
-
PubChem. N-Phenyl-2-pyridone. National Center for Biotechnology Information. [Link]
- Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form.
- Google Patents. (2012). Capsule formulation of pirfenidone and pharmaceutically acceptable excipients.
- Vanitha, C., & Singirikonda, S. (2021). Development of a Validated Stability Indicating Rp-Hplc Method for the Estimation of Pirfenidone in Bulk Drug and Tablet Dosage form. SciSpace.
- Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics, 607, 121031.
- Kumari, A., et al. (2018). Enhancing the Pharmaceutical Properties of Pirfenidone by Mechanochemical Cocrystallization. Crystal Growth & Design, 18(10), 6147-6156.
- Zhang, Y., et al. (2024).
- Milošević, M., et al. (2018). Solid-state synthesis of polyfunctionalized 2-pyridones and conjugated dienes. Organic & Biomolecular Chemistry, 16(32), 5863-5871.
- Ghafourian, T., & Zand, M. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 11(4), 641-654.
- Putri, S. A., Harahap, Y., & Surini, S. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science, 16(02), 103-111.
- Vanitha, C., & Singirikonda, S. (2021). development of a validated stability indicating rp-hplc method for the estimation of pirfenidone in bulk drug and tablet dosage form.
- Annex Publishers. (2020). Bioequivalence between Two Capsules of Pirfenidonein Healthy Subjects under Fed Condition.
- Gilli, P., et al. (2018). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API).
- Dai, Y., et al. (2019).
- Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. PubMed.
- Montis, C., et al. (2017). Preparation, solid state characterization, and single crystal structure analysis of N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide crystal forms. CrystEngComm, 19(3), 441-452.
- Thorat, S. G., Padmane, S. P., & Ittadwar, A. M. (2014). A Validated Stability-Indicating High-Performance Thin-Layer Chromatographic Method for the Estimation of Pirfenidone in Tablet Formulation.
-
drugs.com. List of excipients (inactive ingredients) in pirfenidone. [Link]
- Putri, S. A., Harahap, Y., & Surini, S. (2026). Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. Journal of Applied Pharmaceutical Science.
- Chen, Y., et al. (2009). Initial Solvent Screening of Carbamazepine, Cimetidine, and Phenylbutazone: Part 2 of 2. Pharmaceutical Technology, 33(6).
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Identifying and minimizing byproducts in pyridinone synthesis.
Welcome to the Technical Support Center for Pyridinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridinone synthesis, with a focus on identifying and minimizing unwanted byproducts. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to enhance the efficiency and purity of your reactions.
Troubleshooting Guide
This section addresses common issues encountered during pyridinone synthesis in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: My Hantzsch pyridinone synthesis is resulting in a low yield and the formation of a significant byproduct. How can I identify and mitigate this?
Answer:
A common challenge in the Hantzsch synthesis of pyridinones is the formation of over-oxidation byproducts, particularly acylpyridines. This typically occurs during the aromatization of the dihydropyridine intermediate, especially when using strong oxidizing agents.
Probable Cause: Over-oxidation of the Dihydropyridine Intermediate
The mechanism of the Hantzsch reaction involves the initial formation of a 1,4-dihydropyridine (1,4-DHP) intermediate. The subsequent aromatization to the desired pyridine can be accompanied by over-oxidation, leading to the formation of acylpyridines. This is especially prevalent with strong oxidants like chromium trioxide or potassium permanganate, which can also degrade the ester groups at the 3- and 5-positions, further reducing the yield of the target molecule.[1]
Visualizing the Hantzsch Synthesis and Byproduct Formation
Caption: Hantzsch synthesis pathway and byproduct formation.
Troubleshooting and Minimization Strategy:
-
Choice of Oxidizing Agent: Opt for milder oxidizing agents to prevent over-oxidation. Examples include ceric ammonium nitrate (CAN) or a copper(II)-catalyzed air oxidation.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for the aromatization step.
-
Temperature Control: Maintain a controlled temperature during the oxidation step, as excessive heat can promote side reactions.
Identification of Acylpyridine Byproduct:
-
NMR Spectroscopy: Look for characteristic signals corresponding to the acyl group in both ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: The mass spectrum of the byproduct will show a molecular ion peak corresponding to the mass of the acylpyridine.
Question 2: I am observing multiple products in my Guareschi-Thorpe condensation for 2-pyridone synthesis. How can I improve the selectivity?
Answer:
The Guareschi-Thorpe condensation, which involves the reaction of a 1,3-dicarbonyl compound with cyanoacetamide, can sometimes lead to a mixture of products due to competing reaction pathways and lack of regiochemical control.
Probable Cause: Lack of Regioselectivity and Competing Condensations
The initial step of the Guareschi-Thorpe reaction is a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The regioselectivity of the Michael addition can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. Additionally, self-condensation of the starting materials can lead to unwanted byproducts.
Visualizing the Troubleshooting Workflow for Regioselectivity
Caption: Troubleshooting regioselectivity in Guareschi-Thorpe synthesis.
Troubleshooting and Minimization Strategy:
-
Control of Reaction Conditions: The choice of base and solvent can significantly impact the selectivity. Weaker bases and polar aprotic solvents often favor the desired reaction pathway. Experiment with different bases such as piperidine or triethylamine, and solvents like ethanol or DMF.
-
Use of Blocking Groups: Introducing a temporary, bulky blocking group on the 1,3-dicarbonyl compound can direct the Michael addition to the desired position, thus controlling regioselectivity.[2]
-
Slow Addition: Adding the cyanoacetamide solution slowly to the reaction mixture can help to minimize its self-condensation.
Identification of Byproducts:
-
HPLC Analysis: An HPLC method can be developed to separate the desired product from the various byproducts. The retention times and peak areas will provide information on the product distribution.
-
LC-MS Analysis: Coupling HPLC with mass spectrometry can help in identifying the molecular weights of the different components, aiding in their structural elucidation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in pyridinone synthesis?
A1: The most common byproducts depend on the specific synthetic route employed. However, some general classes of impurities include:
-
Unreacted Starting Materials: Incomplete reactions can leave starting materials in the final product mixture.
-
Intermediates: Stable intermediates, such as the dihydropyridine in the Hantzsch synthesis, may not fully convert to the final product.
-
Over-oxidation Products: As discussed, stronger oxidizing agents can lead to byproducts like acylpyridines.
-
Self-Condensation Products: Starting materials, particularly active methylene compounds, can react with themselves to form dimers or polymers.
-
Isomeric Byproducts: Lack of regioselectivity can lead to the formation of structural isomers of the desired pyridinone.
Q2: How can I effectively purify my crude pyridinone product?
A2: The choice of purification method depends on the nature of the impurities and the scale of the reaction. The two most common and effective methods are recrystallization and silica gel column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid product. The choice of solvent is critical; an ideal solvent will dissolve the pyridinone well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures.[4][5][6][7][8]
-
Silica Gel Column Chromatography: This is a more versatile technique that can separate complex mixtures of compounds based on their polarity. A suitable solvent system (eluent) is chosen to achieve good separation of the desired product from the impurities on a silica gel stationary phase.[5][9][10]
Q3: What analytical techniques are essential for identifying byproducts in pyridinone synthesis?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity identification:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of a reaction mixture and quantifying their relative amounts.[9][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the desired product and any impurities present. Specific chemical shifts and coupling patterns can help to elucidate the structures of unknown byproducts.[13][14][15][16][17][18]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in a mixture. When coupled with HPLC (LC-MS), it is a powerful technique for identifying unknown impurities.[2][3][15][19]
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Pyridinone Derivative
-
Solvent Selection: Choose a suitable solvent in which the pyridinone has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, isopropanol, and ethyl acetate.
-
Dissolution: In a fume hood, dissolve the crude pyridinone in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature to form large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC that provides good separation between the desired pyridinone and its impurities (aim for an Rf value of 0.2-0.4 for the product).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyridinone.
Data Presentation
Table 1: Common ¹H NMR Chemical Shifts (δ, ppm) for Protons in a Substituted Pyridinone Ring (in CDCl₃)
| Proton Position | Typical Chemical Shift Range (ppm) |
| H-3 | 6.2 - 6.8 |
| H-4 | 7.0 - 7.8 |
| H-5 | 6.0 - 6.5 |
| H-6 | 7.2 - 8.0 |
Note: These are approximate ranges and can vary significantly depending on the substitution pattern and the solvent used.[13][14][15][17][18]
References
-
Hantzsch pyridine synthesis - Grokipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Study on catalyst for pyridine synthesis - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]
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Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. (2026). Retrieved January 23, 2026, from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176–2179. [Link]
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Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. (2026). Organic Letters. [Link]
-
Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. (n.d.). RSC Publishing. [Link]
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Recrystallization - Single Solvent. (n.d.). Retrieved January 23, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry, 10, 862822. [Link]
-
Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (2009). Journal of Chromatography A, 1216(29), 5545–5551. [Link]
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a-mini-review-on-the-multicomponent-synthesis-of-pyridine-derivatives - Ask this paper | Bohrium. (2022). Retrieved January 23, 2026, from [Link]
-
Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates | Request PDF - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 23, 2026, from [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). Tetrahedron Letters, 43(47), 8567–8569. [Link]
-
(PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]
- Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. (n.d.).
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An efficient protocol for the synthesis of pyridines and hydroquinolones using IRMOF-3/GO/CuFe2O4 composite as a magnetically separable heterogeneous catalyst. (n.d.). Scientific Reports, 11(1), 16361. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (2023). Retrieved January 23, 2026, from [Link]
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025). ChemRxiv. [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. (n.d.). Retrieved January 23, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276–302. [Link]
-
Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (2020). Retrieved January 23, 2026, from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved January 23, 2026, from [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H‑Pyrano[2,3‑d]pyrimidine-2-ones/2,4-diones (Thiones). (2023). ACS Omega, 8(2), 2097–2126. [Link]
-
(PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (2025). Retrieved January 23, 2026, from [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities - Innovational Journals. (n.d.). Retrieved January 23, 2026, from [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. (n.d.). Retrieved January 23, 2026, from [Link]
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Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014). Retrieved January 23, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 23, 2026, from [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (n.d.). ACS Omega, 3(11), 15855–15865. [Link]
-
Identification of Pharmaceutical Impurities. (n.d.). Journal of Liquid Chromatography & Related Technologies, 31(11-12), 1659–1693. [Link]
-
Michael Addition - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Hantzsch pyridine synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of pyridine derivatives using multicomponent reactions - OUCI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Thorpe reaction - L.S.College, Muzaffarpur. (2020). Retrieved January 23, 2026, from [Link]
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- 19. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Navigating the Challenges of Poorly Soluble Pyridinone Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyridinone inhibitors. This guide is designed to provide practical, in-depth solutions to a common and critical challenge: poor water solubility. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to empower you with the knowledge to not only troubleshoot these issues but also to understand the underlying scientific principles, ensuring the success of your research and development efforts.
Understanding the Core Problem: The Nature of Pyridinone Solubility
Pyridinone scaffolds are prevalent in medicinal chemistry due to their ability to act as both hydrogen bond donors and acceptors, making them versatile for interacting with various biological targets.[1][2] However, the inherent aromaticity and potential for intermolecular hydrogen bonding in solid-state crystal lattices can significantly limit their aqueous solubility.[3] This poor solubility can hinder biological assays, formulation development, and ultimately, the therapeutic potential of these promising compounds.
This guide will walk you through a systematic approach to characterizing and addressing the solubility limitations of your novel pyridinone inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyridinone inhibitor has precipitated out of my aqueous buffer during my initial screening assay. What are the first steps I should take to troubleshoot this?
A1: This is a very common issue. The first step is to systematically evaluate the physicochemical properties of your compound and the experimental conditions. Here’s a logical workflow to follow:
Initial Assessment Workflow:
Caption: Initial troubleshooting workflow for precipitation issues.
-
Determine the Intrinsic Solubility (S₀): This is the solubility of the free, unionized form of the drug. It's a critical baseline. A simple shake-flask method in deionized water can provide an initial estimate.
-
Determine the pKa: The pKa value(s) of your pyridinone inhibitor will dictate its ionization state at a given pH.[4] Pyridinones can have both acidic and basic properties. The pyridinic nitrogen can be protonated (acting as a base), and the amide proton can be deprotonated (acting as an acid).[5] Knowing the pKa is essential for predicting how solubility will change with pH.
-
Analyze Your Buffer:
-
pH: Is the pH of your buffer close to the pKa of your compound? If so, you are likely at a point of minimal solubility.
-
Buffer Species: Are there any potential interactions between your buffer salts and the inhibitor that could lead to precipitation?
-
Q2: How does pH affect the solubility of my pyridinone inhibitor, and how can I use this to my advantage?
A2: The effect of pH on solubility is directly linked to the pKa of your compound. The Henderson-Hasselbalch equation is a fundamental tool for understanding this relationship.[6][7][8][9][10]
For a weakly acidic pyridinone (where the amide proton is ionizable):
pH = pKa + log ([A⁻] / [HA])
For a weakly basic pyridinone (where the pyridinic nitrogen is ionizable):
pH = pKa + log ([B] / [BH⁺])
Causality:
-
For a weakly acidic pyridinone: As the pH increases above the pKa, the compound will deprotonate to form a more soluble anionic species.
-
For a weakly basic pyridinone: As the pH decreases below the pKa, the compound will be protonated to form a more soluble cationic species.[11][12]
Troubleshooting Strategy: pH Adjustment
-
Determine the pKa Experimentally: Potentiometric titration is a standard and reliable method for pKa determination.[13][14]
-
Create a pH-Solubility Profile: Measure the solubility of your inhibitor across a range of pH values. This will generate an experimental curve that visually represents the impact of pH on solubility.
-
Select an Appropriate Buffer pH: Based on the pH-solubility profile, choose a buffer pH for your experiments that is at least 1-2 pH units away from the pKa to ensure the compound is in its more soluble ionized form.
| pH relative to pKa | Ionization State of Weakly Acidic Pyridinone | Expected Solubility | Ionization State of Weakly Basic Pyridinone | Expected Solubility |
| pH < pKa | Predominantly unionized (HA) | Low | Predominantly ionized (BH⁺) | High |
| pH = pKa | 50% ionized, 50% unionized | Moderate | 50% ionized, 50% unionized | Moderate |
| pH > pKa | Predominantly ionized (A⁻) | High | Predominantly unionized (B) | Low |
Protocol: Experimental pKa Determination via Potentiometric Titration
-
Preparation:
-
Prepare a 1 mM solution of your pyridinone inhibitor.[13] If solubility is very low, a co-solvent like methanol or acetonitrile may be used, but its effect on the pKa should be noted.[4]
-
Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[13]
-
Calibrate a pH meter with standard buffers at pH 4, 7, and 10.[13]
-
-
Titration:
-
Take a known volume (e.g., 20 mL) of your inhibitor solution.
-
If you suspect your compound is a weak acid, titrate with the 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL) and recording the pH after each addition.
-
If you suspect your compound is a weak base, first acidify the solution to a low pH (e.g., pH 2) with 0.1 M HCl and then titrate with 0.1 M NaOH.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve.
-
Q3: pH adjustment isn't sufficient to achieve the desired concentration. What other formulation strategies can I employ?
A3: When pH modification is not enough, you can explore several other formulation techniques. The most common and accessible are the use of co-solvents and cyclodextrins.
1. Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[15]
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Causality: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules to dissolve.
Troubleshooting with Co-solvents:
-
Start with a small percentage: Begin with low concentrations (e.g., 1-5% v/v) of the co-solvent and incrementally increase it.
-
Consider downstream effects: Be aware that high concentrations of organic solvents can impact protein stability and enzyme activity in biological assays. Always run a vehicle control to assess the co-solvent's effect on your experimental system.
2. Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16] They can form inclusion complexes with poorly soluble "guest" molecules, like your pyridinone inhibitor, effectively encapsulating the hydrophobic regions and increasing their apparent water solubility.
Mechanism of Cyclodextrin Solubilization:
Caption: Encapsulation of a pyridinone inhibitor by a cyclodextrin.
-
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Troubleshooting with Cyclodextrins:
-
Phase Solubility Studies: To determine the stoichiometry and stability of the complex, a phase solubility study according to the Higuchi-Konnors method is recommended.[17][18] This involves preparing saturated solutions of your inhibitor in the presence of increasing concentrations of the cyclodextrin and measuring the total drug concentration.
-
Stoichiometry: The resulting plot will reveal the stoichiometry of the complex (e.g., 1:1, 1:2). A-type profiles are most common for soluble complexes.[17]
Protocol: Phase Solubility Study
-
Preparation:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM).
-
-
Equilibration:
-
Add an excess amount of your pyridinone inhibitor to each cyclodextrin solution.
-
Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
-
Analysis:
-
Filter the solutions to remove the undissolved solid.
-
Determine the concentration of the dissolved inhibitor in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Plotting:
-
Plot the total concentration of the dissolved inhibitor (y-axis) against the concentration of the cyclodextrin (x-axis).
-
The slope of this plot can be used to calculate the stability constant (K) of the complex.
-
Q4: My pyridinone inhibitor is intended for parenteral administration. What specific solubility challenges should I anticipate?
A4: Parenteral formulations have stringent requirements for sterility, pyrogenicity, and physiological compatibility.[19][20][21] Poor solubility is a major hurdle in developing safe and effective injectable products.
Key Considerations for Parenteral Formulations:
-
Excipient Safety: All excipients, including co-solvents and cyclodextrins, must be safe for injection and approved by regulatory agencies like the FDA.
-
pH and Osmolality: The final formulation should ideally be isotonic and have a pH that is close to physiological pH (around 7.4) to minimize injection site irritation.
-
Stability: The inhibitor must remain soluble and chemically stable throughout the shelf-life of the product.
Advanced Strategies for Parenteral Formulations:
-
Prodrugs: A phosphate prodrug of a pyridinone EZH2 inhibitor was successfully designed to improve aqueous solubility for in vivo administration.[22] This involves chemically modifying the inhibitor to a more soluble form that is converted back to the active drug in the body.
-
Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymeric carrier to create an amorphous, higher-energy state that has enhanced solubility and dissolution rates.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.
When developing parenteral formulations, it is crucial to consult regulatory guidelines, such as those provided by the FDA, regarding acceptable levels of excipients and potential contaminants like aluminum.[23][24]
This technical support guide provides a foundational framework for addressing the poor water solubility of novel pyridinone inhibitors. By systematically characterizing your compound and applying the appropriate formulation strategies, you can overcome this common obstacle and unlock the full potential of your promising therapeutic candidates.
References
-
2-Pyridone - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyridone. PubChem. Retrieved January 23, 2026, from [Link]
-
Song, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848773. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine. PubChem. Retrieved January 23, 2026, from [Link]
-
Henderson–Hasselbalch equation - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 23, 2026, from [Link]
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Wu, Y., et al. (2021). Design and Characterization of a Pyridone-Containing EZH2 Inhibitor Phosphate Prodrug. ACS Omega, 6(7), 4866–4874. [Link]
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Loftsson, T., & Jarho, P. (2014). Types of phase-solubility diagrams according to Higuchi and Connors... ResearchGate. Retrieved January 23, 2026, from [Link]
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U.S. Food and Drug Administration. (2023). Small Volume Parenteral Drug Products and Pharmacy Bulk Packages for Parenteral Nutrition: Aluminum Content and Labeling Recommendations. Retrieved January 23, 2026, from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved January 23, 2026, from [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved January 23, 2026, from [Link]
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Biomanufacturing.org. (n.d.). Formulation Development of Parenteral Products. Retrieved January 23, 2026, from [Link]
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Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 057–069. [Link]
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ResearchGate. (n.d.). Surface pH Effects on Catalytic Behavior of Pyridinic Nitrogen on Nitrogen-doped Carbon Nanotube in CO2 Electrochemical Reduction. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved January 23, 2026, from [Link]
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Yoshikai, N., & Wei, Y. (2013). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 135(10), 3756–3759. [Link]
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Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles). Retrieved January 23, 2026, from [Link]
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Khan Academy. (2021). Henderson–Hasselbalch equation. Retrieved January 23, 2026, from [Link]
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Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Sciences, 105(3), 1075–1092. [Link]
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American Injectables. (2024). Special Considerations for Developing Parenteral Formulations. Retrieved January 23, 2026, from [Link]
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Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Retrieved January 23, 2026, from [Link]
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Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved January 23, 2026, from [Link]
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University of Louisiana Monroe. (n.d.). Experiment # 9: The Henderson-Hasselbalch Equation. Retrieved January 23, 2026, from [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. Retrieved January 23, 2026, from [Link]
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Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved January 23, 2026, from [Link]
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Filo. (n.d.). How do you determine the PKa of a drug or PKa determination. Retrieved January 23, 2026, from [Link]
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The Organic Chemistry Tutor. (2024). The Henderson Hasselbach Equation and Buffers. YouTube. Retrieved January 23, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved January 23, 2026, from [Link]
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Drug Development & Delivery. (2019). Considerations in Developing Complex Parenteral Formulations. Retrieved January 23, 2026, from [Link]
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Scientific Research Publishing. (n.d.). Study of Complex Formation Constants for Some Cations With O-Phenylenediamine in Binary Systems Using Square Wave Polarography Technique. Retrieved January 23, 2026, from [Link]
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Technical Support Center: Enhancing Oral Bioavailability of Pyridinone-Based mTOR Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridinone-based mTOR inhibitors. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of low oral bioavailability with this important class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and accelerate your research.
Understanding the Challenge: The mTOR Pathway and Bioavailability
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from both intracellular and extracellular cues, making it a highly attractive target in various diseases, particularly cancer.[1][3] Pyridinone-based compounds have emerged as a promising class of mTOR inhibitors. However, a significant obstacle in their clinical development is often their low oral bioavailability, which can stem from several factors including poor aqueous solubility, extensive first-pass metabolism, and efflux by intestinal transporters.[4][5]
Diagram: Simplified mTOR Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of our pyridinone-based mTOR inhibitor?
A1: The low oral bioavailability of pyridinone-based mTOR inhibitors, and many other kinase inhibitors, is often multifactorial. The most common culprits are:
-
Poor Aqueous Solubility: Many kinase inhibitors are hydrophobic, leading to poor dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[6]
-
High First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 enzymes (primarily CYP3A4) in the gut wall and liver before reaching systemic circulation.[7]
-
Efflux Transporter Activity: They can be substrates for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in the intestinal epithelium, which actively pump the drug back into the GI lumen.[8][9]
Q2: How can we quickly assess the primary cause of low bioavailability for our lead compound?
A2: A tiered experimental approach is recommended. Start with simple in vitro assays to identify the most significant barrier.
-
Kinetic Solubility Assay: Determine the solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Caco-2 Permeability Assay: This assay provides insights into both passive permeability and active efflux.[10]
-
Liver Microsomal Stability Assay: This will give you an indication of the compound's susceptibility to phase I metabolism.[11]
Q3: What are the main strategies to improve the oral bioavailability of our compound?
A3: Strategies can be broadly categorized into two areas: medicinal chemistry approaches and formulation development.[12][13]
-
Medicinal Chemistry: This involves structural modifications to the molecule to improve its physicochemical properties, such as increasing solubility or reducing its affinity for metabolic enzymes or efflux transporters.[5]
-
Formulation Development: This focuses on creating a delivery system that enhances the solubility and/or absorption of the existing molecule.[14][15][16] Examples include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[6][17]
Troubleshooting Guide: A Step-by-Step Approach
This section provides detailed troubleshooting guides for common issues encountered when trying to improve the oral bioavailability of pyridinone-based mTOR inhibitors.
Problem 1: My compound has very low aqueous solubility.
Causality: Poor solubility limits the concentration of the drug dissolved in the GI fluids, thereby reducing the concentration gradient available for absorption.
Troubleshooting Workflow:
Diagram: Solubility Enhancement Workflow
Caption: Workflow for addressing high first-pass metabolism.
Experimental Protocols:
-
Liver Microsomal Stability Assay:
-
Incubation: Incubate the test compound with liver microsomes (human, rat, etc.) and the cofactor NADPH at 37°C. [11][18] 2. Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45 minutes). [11] 3. Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. [11] 4. Analysis: Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
-
Metabolite Identification:
-
Incubate the compound at a higher concentration with liver microsomes or hepatocytes.
-
Analyze the incubation mixture using high-resolution mass spectrometry to identify the mass shifts corresponding to metabolic transformations (e.g., hydroxylation, N-dealkylation).
-
This information will reveal the "metabolic hotspots" on the molecule that can be targeted for modification by medicinal chemists.
-
Problem 3: My compound is a substrate for efflux transporters.
Causality: Efflux transporters, such as P-gp, are present in the apical membrane of intestinal enterocytes and actively pump absorbed drugs back into the intestinal lumen, thereby limiting net absorption. Troubleshooting Workflow:
Experimental Protocols:
-
Bidirectional Caco-2 Permeability Assay:
-
Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a polarized monolayer. [10][19] 2. Transport Studies:
-
A-to-B Transport: Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.
-
B-to-A Transport: Add the compound to the basolateral (B) side and measure its appearance on the apical (A) side. [20] 3. Analysis: Quantify the compound in the donor and receiver compartments using LC-MS/MS.
-
-
Calculation: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). [20]An efflux ratio greater than 2 suggests the compound is a substrate for active efflux. [20] Data Interpretation Table: Caco-2 Permeability Results
-
| Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation | Recommended Action |
| > 10 | < 2 | High permeability, no efflux | Proceed with in vivo studies. |
| > 10 | > 2 | High permeability, but subject to efflux | Consider co-dosing with a P-gp inhibitor in preclinical studies; medicinal chemistry to reduce efflux. |
| < 2 | < 2 | Low permeability, no efflux | Focus on improving solubility and passive permeability through formulation or medicinal chemistry. |
| < 2 | > 2 | Low permeability and subject to efflux | This is the most challenging scenario. Both permeability and efflux need to be addressed. |
Conclusion
Overcoming the low oral bioavailability of pyridinone-based mTOR inhibitors requires a systematic and multidisciplinary approach. By employing a combination of in vitro screening assays, medicinal chemistry strategies, and advanced formulation techniques, researchers can rationally design and develop compounds with improved pharmacokinetic profiles. This guide provides a framework for troubleshooting common challenges, enabling the advancement of these promising therapeutic agents.
References
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Zhou, Q., & Zhang, J. (2019). Updates of mTOR inhibitors. PMC. [Link]
-
Kumar, S., & Singh, S. (2020). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. PubMed. [Link]
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Janeba, Z. (2022). Pharmacokinetic principles of dose adjustment of mTOR inhibitors in solid organ transplanted patients. PubMed. [Link]
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Scott, D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PubMed. [Link]
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DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Gertz, M., & Houston, J. B. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. [Link]
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Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. PMC. [Link]
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Shaji, J., & Jain, V. (2010). Strategies to improve oral drug bioavailability. PubMed. [Link]
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Scott, D., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC. [Link]
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Al-Kasmi, B., & Al-Ghazali, M. A. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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Li, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Taylor & Francis Online. [Link]
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Caco-2 Permeability Assay. Evotec. [Link]
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Lombardo, F., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. [Link]
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Lloberas, N., & Cruzado, J. M. (2019). Mechanisms of action of three distinct generations of mTOR inhibitors... ResearchGate. [Link]
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Microsomal Stability. Evotec. [Link]
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Villard, O., & Marquet, P. (2012). Inhibitors of mTOR. PMC. [Link]
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Lin, X., & Liang, Y. (2014). Intestinal efflux transporters and drug absorption. PubMed. [Link]
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Wang, L., et al. (2022). Strategies to improve oral bioavailability. ResearchGate. [Link]
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Shailender, J., & Mohan, V. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]
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Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. [Link]
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Wood, K. C., & Gutkind, J. S. (2022). Challenges and Emerging Opportunities for Targeting mTOR in Cancer. PubMed. [Link]
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mTOR inhibitors. Wikipedia. [Link]
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Pelkonen, O., et al. (2024). Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. [Link]
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Liang, Y., & Li, S. (2015). Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs. Frontiers in Pharmacology. [Link]
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Varela, C. L., et al. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. MDPI. [Link]
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Brunet, M., et al. (2019). Pharmacodynamic Monitoring of mTOR Inhibitors. PubMed. [Link]
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How to improve the bioavailability of a drug?. Patsnap Synapse. [Link]
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Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews. [Link]
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Kumar, A., & Sahoo, S. K. (2017). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Lavan, M., & Knipp, G. T. (2019). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Shaji, J., & Jain, V. (2010). Strategies to improve oral drug bioavailability. Semantic Scholar. [Link]
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Budde, K., et al. (2012). Focus on mTOR inhibitors and tacrolimus in renal transplantation: Pharmacokinetics, exposure-response relationships, and clinical outcomes. ResearchGate. [Link]
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Efflux Transporters Definition. Fiveable. [Link]
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mTOR signaling pathway. Cusabio. [Link]
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Barad, D. H., & Gleicher, N. (2023). mTOR Inhibition via Low-Dose, Pulsed Rapamycin with Intraovarian Condensed Platelet Cytokines: An Individualized Protocol to Recover Diminished Reserve?. MDPI. [Link]
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Kumar, R., et al. (2013). A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine. NIH. [Link]
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Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]
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ADME Microsomal Stability Assay. BioDuro. [Link]
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Grapefruit Juice Increases Bioavailability of mTOR Inhibitor; Turning a Problem with Oral Therapies into an Advantage. NursingCenter. [Link]
-
mTOR Signaling Pathway | Nutrient and Cell Stress Regulation. YouTube. [Link]
-
Microsomal Clearance/Stability Assay. Domainex. [Link]
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Technical Support Center: Navigating the Scale-Up of Pyridinone Synthesis
Introduction: The successful transition of a pyridinone synthesis from the laboratory bench to pilot or production scale is a multifaceted challenge that extends beyond simple stoichiometric increases. At scale, issues related to heat and mass transfer, reaction kinetics, impurity profiles, and product isolation can become critical, often leading to decreased yields, inconsistent product quality, and safety concerns. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to anticipating, diagnosing, and resolving these common scale-up challenges. Drawing upon established principles of process chemistry and real-world insights, this resource aims to equip you with the knowledge to develop robust, safe, and efficient large-scale pyridinone syntheses.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the scale-up of your pyridinone synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction is showing a significant exotherm upon scale-up, making temperature control difficult. What are the underlying causes and how can I mitigate this?
A1: Uncontrolled exotherms are a primary safety and quality concern during scale-up. The fundamental issue is the change in the surface area-to-volume ratio. As the reactor size increases, the volume (which generates heat) increases cubically, while the surface area available for heat dissipation only increases squarely. This mismatch can lead to thermal runaway if not properly managed.
Causality and Protocol:
Many common pyridinone syntheses, such as the Guareschi-Thorpe and Bohlmann-Rahtz reactions, involve condensation steps that are often exothermic.[1][2][3] While manageable on a small scale with a simple oil bath, these exotherms can become problematic in larger reactors.
Troubleshooting Protocol:
-
Characterize the Thermal Profile: Before scaling up, it is crucial to understand the reaction's thermal behavior.
-
Methodology: Employ reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for thermal accumulation. This data is essential for assessing the thermal risk of the process.[4]
-
Data Interpretation: A high heat of reaction or a small difference between the process temperature and the MTSR indicates a high risk of a runaway reaction.
-
-
Control Reagent Addition: The rate of heat generation can be controlled by modifying the reagent addition strategy.
-
Semi-Batch Operation: Instead of adding all reagents at once (batch mode), switch to a semi-batch process where one of the reactive starting materials is added portion-wise or via a syringe pump over an extended period. This allows the reactor's cooling system to keep pace with the heat being generated.
-
"Reverse Addition": In some cases, adding the reaction mixture to a heated solvent can provide better temperature control than adding a cold reagent to a hot mixture.
-
-
Optimize Solvent Selection: The choice of solvent can significantly impact heat dissipation.
-
Higher Boiling Point Solvents: Solvents with higher boiling points can allow the reaction to be run at a higher temperature, which can improve reaction kinetics and, in some cases, provide a larger temperature difference for more efficient cooling.
-
Azeotropic Reflux: For highly exothermic reactions, using a solvent that refluxes at the desired reaction temperature can provide an effective heat removal mechanism.
-
-
Reactor and Engineering Controls:
-
Improve Agitation: Ensure efficient mixing to prevent localized hot spots. The agitator design and speed should be appropriate for the reactor size and geometry.
-
Jacket Cooling: Utilize a reactor with a well-designed cooling jacket and a reliable heat transfer fluid. Ensure the coolant temperature is sufficiently low and the flow rate is adequate.
-
Q2: I am observing a decrease in yield and an increase in side products now that I am running my pyridinone synthesis on a larger scale. What is causing this and how can I improve the reaction's performance?
A2: A drop in yield and selectivity upon scale-up is often attributable to mass transfer limitations and changes in mixing efficiency. In a large reactor, it takes significantly longer to achieve a homogeneous mixture of reactants and to distribute heat evenly. This can lead to localized areas of high reactant concentration, which can favor the formation of impurities.[5]
Causality and Protocol:
Multicomponent reactions (MCRs) used for pyridinone synthesis, such as the Hantzsch or Guareschi-Thorpe reactions, are particularly sensitive to mixing as they involve the simultaneous reaction of three or more components.[6] Poor mixing can disrupt the delicate balance of reaction rates, leading to the formation of undesired side products.
Troubleshooting Protocol:
-
Analyze Mixing Parameters:
-
Tip Speed: Ensure that the agitator tip speed in the larger reactor is comparable to the lab-scale setup to maintain similar mixing energy.
-
Baffles: Use baffled reactors to improve turbulence and prevent the formation of a central vortex, which can lead to poor mixing.
-
-
Optimize Reagent Addition Points:
-
Sub-surface Addition: For critical reagents, consider adding them below the surface of the reaction mixture to ensure rapid dispersion.
-
Multiple Addition Points: In very large reactors, using multiple addition points can help to achieve homogeneity more quickly.
-
-
Consider a Homogenization Step: Before initiating the reaction (e.g., by heating), it may be beneficial to stir the reaction mixture at a lower temperature for a period to ensure all components are well-mixed.
-
Re-evaluate Reaction Concentration:
-
Dilution: While it may seem counterintuitive, in some cases, diluting the reaction mixture can improve selectivity by reducing the rate of side reactions that are higher order in reactant concentration. However, this will also reduce reactor throughput, so a balance must be found.[4]
-
Data Presentation: Impact of Mixing on a Model Guareschi-Thorpe Reaction
| Scale | Agitator Speed (RPM) | Yield of Pyridinone (%) | Key Impurity (%) |
| 1 L | 300 | 92 | 1.5 |
| 1 L | 100 | 85 | 4.2 |
| 50 L | 150 (equivalent tip speed) | 90 | 2.0 |
| 50 L | 50 (low tip speed) | 78 | 8.9 |
Q3: The physical properties of my pyridinone product (e.g., crystal size, filterability) are inconsistent from batch to batch on the larger scale. How can I gain control over the crystallization process?
A3: Crystallization is a critical step for both purification and isolation of the final product.[7] The challenges in controlling crystallization at scale arise from difficulties in achieving uniform supersaturation, managing cooling rates, and the influence of mixing on nucleation and crystal growth.[8]
Causality and Protocol:
Many pyridinone compounds are crystalline solids.[9] The transition from a lab-scale flask, where cooling is rapid and uniform, to a large, jacketed reactor, where cooling is slower and less uniform, can lead to uncontrolled nucleation and the formation of fine particles or agglomerates that are difficult to filter and dry.
Troubleshooting Protocol:
-
Determine the Metastable Zone Width (MSZW):
-
Methodology: Use a turbidity probe or a focused beam reflectance measurement (FBRM) tool to determine the solubility curve and the MSZW for your pyridinone in the chosen solvent system. The MSZW is the region between the solubility curve and the point of spontaneous nucleation.
-
Application: Operating within the MSZW allows for controlled crystal growth rather than uncontrolled primary nucleation.
-
-
Implement a Seeding Strategy:
-
Protocol: Once the reaction mixture is cooled into the MSZW, add a small amount (typically 0.1-1.0% by weight) of seed crystals of the desired polymorphic form. This provides a template for crystal growth and helps to ensure batch-to-batch consistency.
-
Seed Crystal Quality: The seed crystals should be of high purity and have a uniform particle size distribution.
-
-
Control the Cooling Profile:
-
Linear vs. Programmed Cooling: Instead of simply turning on the cooling jacket, implement a controlled cooling profile. A slower cooling rate at the beginning of the crystallization can promote the growth of larger, more uniform crystals.
-
-
Optimize Agitation during Crystallization:
-
Effect on Crystal Size: The agitation rate can influence crystal size. Higher agitation rates can lead to smaller crystals due to attrition, while lower rates may result in agglomeration. The optimal agitation rate should be determined experimentally.
-
Visualization: Crystallization Process Control Workflow
Caption: Workflow for controlled crystallization of pyridinone compounds.
Frequently Asked Questions (FAQs)
Q: What are the key considerations for solvent selection when scaling up a pyridinone synthesis?
A: Beyond just solubility and reaction performance, solvent selection for scale-up must consider:
-
Safety: Avoid solvents with low flash points or high toxicity where possible. Consult safety data sheets and perform a thorough risk assessment.[10]
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature and allow for efficient removal by distillation.
-
Work-up and Extraction: The solvent should allow for easy extraction and phase separation if required.
-
Crystallization: The solvent system should provide good solubility at high temperatures and poor solubility at low temperatures to ensure a high recovery of the crystalline product.
-
Cost and Availability: For commercial-scale production, the cost and availability of the solvent are critical factors.
-
Environmental Impact: Consider the environmental impact of the solvent and whether it can be recycled. Green chemistry principles should be applied where feasible.[11][12]
Q: How can I monitor the progress of my large-scale pyridinone reaction in real-time?
A: Relying solely on thin-layer chromatography (TLC) is often impractical for large-scale reactions. Process Analytical Technology (PAT) provides tools for real-time monitoring and control.[13][14][15]
-
In-situ FTIR/Raman Spectroscopy: These techniques can monitor the disappearance of starting materials and the appearance of the product in real-time by tracking specific vibrational bands.
-
Online HPLC/UPLC: An automated sampling system can periodically draw a sample from the reactor, dilute it, and inject it into an HPLC or UPLC for quantitative analysis of reactants, products, and impurities.[16]
-
Temperature and Pressure Monitoring: Closely monitoring the reaction temperature and pressure can provide indirect information about the reaction rate, especially for exothermic or gas-evolving reactions.
Q: What are the most important safety considerations when scaling up pyridinone synthesis?
A: A comprehensive Process Safety Management (PSM) program is essential.[4] Key areas of focus include:
-
Hazard Identification: Thoroughly identify all potential hazards, including the thermal instability of reactants and products, the toxicity of all materials, and the potential for runaway reactions.[10]
-
Engineering Controls: Ensure the plant is equipped with appropriate safety features, such as pressure relief valves, emergency cooling systems, and containment systems.
-
Personal Protective Equipment (PPE): Ensure all personnel are provided with and trained on the use of appropriate PPE.
-
Standard Operating Procedures (SOPs): Develop detailed SOPs for all operations, including start-up, shutdown, and emergency procedures.
-
Training: All personnel involved in the process must be thoroughly trained on the SOPs and the potential hazards.
Visualization: Decision Tree for Troubleshooting Low Yield
Caption: A decision-making flowchart for diagnosing the root cause of low yield.
References
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available from: [Link]
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Bagley, M. C., Lunn, R., & Xiong, X. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. Available from: [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available from: [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. Available from: [Link]
- (Author N/A). (Year N/A). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (Source N/A).
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(Author N/A). (Year N/A). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Available from: [Link]
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Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][17]oxazine-1,8-diones. Molecules, 28(3), 1285. Available from: [Link]
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Bagley, M. C., Lunn, R., & Xiong, X. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1968. Available from: [Link]
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Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][17]oxazine-1,8-diones. Molecules, 28(3), 1285. Available from: [Link]
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Validation & Comparative
Comparative Analysis of N-Phenylpyridin-2(1H)-one Analogs: A Guide to Structure-Activity Relationships
The N-phenylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique combination of a phenyl ring directly attached to the nitrogen of a pyridin-2-one moiety provides a versatile template for designing molecules that can interact with a wide array of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of various N-phenylpyridin-2(1H)-one analogs, providing researchers, scientists, and drug development professionals with insights into the key structural modifications that govern their potency and selectivity across different therapeutic areas.
The N-Phenylpyridin-2(1H)-one Core: A Versatile Pharmacophore
The inherent planarity of the pyridinone ring, coupled with the conformational flexibility of the N-phenyl substituent, allows for diverse interactions with protein binding sites. The pyridinone oxygen can act as a hydrogen bond acceptor, while the aromatic rings provide platforms for π-π stacking and hydrophobic interactions. Strategic substitution on both the phenyl and pyridinone rings enables fine-tuning of the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity.
Comparative SAR Analysis Across Therapeutic Targets
This guide will delve into the SAR of N-phenylpyridin-2(1H)-one analogs across four distinct and significant biological targets: Bruton's Tyrosine Kinase (Btk), Adenosine A2A Receptor, Serotonin Transporter (SERT), and Hepatitis B Virus (HBV).
Bruton's Tyrosine Kinase (Btk) Inhibitors for Autoimmune Diseases and B-cell Malignancies
Bruton's tyrosine kinase is a critical component of the B-cell receptor signaling pathway, making it a key target for the treatment of autoimmune diseases and various B-cell cancers.[1] N-Phenylpyridin-2(1H)-one derivatives have emerged as potent reversible inhibitors of Btk.
A key SAR insight for this class of compounds is the crucial role of the substituent at the 5-position of the pyridinone ring. The introduction of a phenyl group at this position has been shown to be a critical determinant of potent Btk inhibition.[2] Further exploration of substitutions on this 5-phenyl ring and the N-phenyl ring has led to the identification of highly potent and orally bioavailable drug candidates.
Key SAR Observations for Btk Inhibitors:
-
5-Position of Pyridinone: A phenyl group is essential for high potency.
-
N-Phenyl Ring Substitution: The nature and position of substituents on the N-phenyl ring significantly impact activity. For instance, a 4-phenoxy substituent is well-tolerated and can be further modified to enhance pharmacokinetic properties.
-
Warhead for Reversible Inhibition: Unlike irreversible inhibitors that form a covalent bond with a cysteine residue in Btk, these analogs are designed for reversible binding, which can offer a better safety profile.
Below is a table summarizing the SAR of selected 5-phenylpyridin-2(1H)-one analogs as Btk inhibitors.
| Compound ID | R1 (on N-Phenyl) | R2 (on 5-Phenyl) | Btk IC50 (nM) |
| 1a | H | H | >1000 |
| 16b | 4-OPh | 3-NHCOMe | 1.2 |
| 16d | 4-OPh | 4-NHCOMe | 3.4 |
| 16f | 4-OPh | 2-F | 2.5 |
Data compiled from Zhao et al., 2015.[2]
Adenosine A2A Receptor Antagonists for Parkinson's Disease and Immuno-oncology
The adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in the central nervous system and the immune system. A2A receptor antagonists have shown therapeutic potential in Parkinson's disease and are being explored as cancer immunotherapy agents.[3][4] Pyridinone derivatives have been identified as potent and selective A2A receptor antagonists.[3]
The SAR for this class highlights the importance of substitutions at the 1, 3, and 5-positions of the pyridinone ring. A key finding is that a furan-2-yl moiety at the 3-position and a substituted phenyl group at the 1-position are crucial for high affinity.
Key SAR Observations for A2A Receptor Antagonists:
-
1-Position (N-substituent): A substituted phenyl ring is preferred. For example, a 2-methyl-4-cyanophenyl group leads to high potency.
-
3-Position: A furan-2-yl group is a key pharmacophoric element.
-
5-Position: Introduction of a substituted pyrazole or other heterocyclic rings can significantly enhance potency and selectivity.
The following table presents the SAR of a series of pyridinone-based adenosine A2A receptor antagonists.
| Compound ID | R1 (on N-Phenyl) | R2 (at C5) | hA2A IC50 (nM) |
| 1 | 2-Me-4-CN | H | 1260 |
| 38 | 2-Me-4-CN | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 29.0 |
| 39 | 2-Me-4-CN | 1-methyl-1H-pyrazol-4-yl | 45.4 |
| 41 | 2-Me-4-CN | 1H-pyrazol-4-yl | 108 |
Data compiled from Zhu et al., 2023.[3]
Serotonin Reuptake Inhibitors (SSRIs) for Depression
Selective serotonin reuptake inhibitors (SSRIs) are a widely prescribed class of antidepressants that function by increasing the extracellular level of the neurotransmitter serotonin.[5] A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have shown potent serotonin reuptake inhibitory activity.[5]
The SAR of these compounds revolves around the substitution on the pyridinone ring and the piperazine moiety.
Key SAR Observations for SSRIs:
-
Pyridinone Ring: Substitutions at the 3, 4, 5, and 6 positions have been explored. Small alkyl groups or halogens at these positions can modulate potency.
-
Piperazine Moiety: This group is a key structural feature for interaction with the serotonin transporter.
-
N-Phenyl Ring: The 4-(piperazin-1-yl)phenyl substituent on the pyridinone nitrogen is critical for activity.
Below is a comparative table of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as SSRIs.
| Compound ID | R (on Pyridinone) | 5-HT Reuptake Inhibition IC50 (nM) |
| A1 | H | 15.6 |
| A19 | 5-Cl | 2.5 |
| A20 | 5-F | 1.8 |
| A22 | 3-Me | 7.9 |
Data compiled from Jin et al., 2021.[5]
Anti-Hepatitis B Virus (HBV) Agents
Chronic hepatitis B is a major global health issue, and there is a continuous need for novel antiviral agents. N-Phenylpyridin-2(1H)-one analogs have been investigated as inhibitors of HBV replication.
The SAR studies in this area have indicated that the nature of the substituent on the nitrogen of the pyridinone ring is a key determinant of anti-HBV activity.
Key SAR Observations for Anti-HBV Agents:
-
N-Substituent: N-aryl derivatives generally exhibit better anti-HBV activity compared to N-alkyl derivatives.
-
5-Position of Pyridinone: A benzoyl group at this position has been shown to be favorable for activity. Further substitution on this benzoyl moiety can fine-tune the potency.
A representative set of N-aryl pyridinone analogs and their anti-HBV activity are presented below.
| Compound ID | N-Substituent | 5-Substituent | Anti-HBV EC50 (µM) |
| Cpd 1 | Phenyl | 2-hydroxy-4-methoxybenzoyl | 0.69 |
| TKB-HBV-CA-001 (3b) | 4-Fluorophenyl | 2-hydroxy-4-methoxybenzoyl | 0.044 (HBcrAg) |
Data compiled from Toki et al., 2023.[6]
Experimental Protocols
General Synthesis of 1-Aryl-2(1H)-pyridinones
A common and versatile method for the synthesis of N-aryl-2(1H)-pyridinones is the copper-catalyzed N-arylation of 2-hydroxypyridine.[7]
Step-by-Step Protocol:
-
Reaction Setup: To a reaction vessel, add 2-hydroxypyridine (1.0 eq.), the desired aryl halide (e.g., aryl iodide or aryl bromide, 1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane.
-
Reaction Conditions: The reaction mixture is typically heated to 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-aryl-2(1H)-pyridinone.
Biological Assays
The inhibitory activity against Btk can be determined using a variety of commercially available kinase assay kits, which typically measure the amount of ADP produced from the kinase reaction.
Step-by-Step Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Btk enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP.
-
Compound Incubation: Add varying concentrations of the test compounds (N-phenylpyridin-2(1H)-one analogs) to the reaction mixture. Include a positive control (a known Btk inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Incubate the mixture at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
The affinity of the compounds for the adenosine A2A receptor can be determined through a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [³H]ZM241385) and varying concentrations of the test compounds.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Filtration and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 values by analyzing the competition binding curves using non-linear regression. The Ki values can then be calculated using the Cheng-Prusoff equation.
The ability of the compounds to inhibit serotonin reuptake is typically assessed using a cell-based assay with cells expressing the human serotonin transporter (SERT).
Step-by-Step Protocol:
-
Cell Culture: Use a suitable cell line (e.g., HEK293 cells) stably transfected with the human SERT.
-
Assay Medium: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compounds for a short period (e.g., 15-30 minutes).
-
Serotonin Uptake: Initiate the uptake by adding a fixed concentration of radiolabeled serotonin (e.g., [³H]5-HT).
-
Incubation: Incubate for a short duration (e.g., 10-15 minutes) at 37 °C to allow for serotonin uptake.
-
Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]5-HT.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of serotonin uptake for each compound concentration and determine the IC50 values.
Conclusion
The N-phenylpyridin-2(1H)-one scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective modulators of diverse biological targets. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution patterns on both the phenyl and pyridinone rings can lead to significant changes in biological activity and selectivity. For researchers in drug discovery, this scaffold offers a promising and adaptable platform for the design of novel therapeutics. The experimental protocols provided herein offer a solid foundation for the synthesis and evaluation of new analogs, facilitating the continued exploration of this important chemical space.
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The N-Aryl Advantage: A Comparative Guide to 2-Pyridinone Analogs in Anti-HBV Drug Discovery
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, affecting millions and being a primary cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1] While current treatments, predominantly nucleos(t)ide analogues (NAs), effectively suppress viral replication, they seldom lead to a complete cure, necessitating long-term therapy and carrying the risk of drug resistance.[1][2][3][4][5] This therapeutic gap has fueled the search for novel antiviral agents targeting different stages of the HBV lifecycle. Among the promising candidates are 2-pyridinone derivatives, which have demonstrated potent inhibition of HBV DNA replication.[6][7]
This guide provides a detailed comparison of the anti-HBV activity of two key classes of 2-pyridinone analogs: N-aryl and N-alkyl derivatives. By synthesizing data from key studies, we will explore the structure-activity relationships (SAR) that govern their efficacy and discuss the experimental evidence that positions N-aryl analogs as a particularly promising avenue for further drug development.
The Rise of 2-Pyridinones as HBV Inhibitors
The 2-pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the context of HBV, these compounds have been investigated for their ability to interfere with viral replication. A significant breakthrough in this area was the identification of 2-pyridinone derivatives with potent activity against HBV DNA replication, highlighting their potential as a new class of non-nucleoside HBV inhibitors.[6][8]
The general structure of the 2-pyridinone core allows for extensive chemical modification at several positions, most notably at the nitrogen atom (N1), which can be substituted with either an aryl or an alkyl group. This seemingly simple substitution has profound implications for the compound's antiviral potency and cytotoxicity.
Comparative Analysis: N-Aryl vs. N-Alkyl Substitution
Experimental evidence strongly suggests that the nature of the substituent at the N1 position of the 2-pyridinone ring is a critical determinant of anti-HBV activity. A seminal study by Sheng et al. synthesized and evaluated a series of novel 2-pyridinone derivatives, providing a basis for a direct comparison.[8]
N-Aryl 2-Pyridinone Analogs: A Profile of High Potency
The data consistently show that N-aryl substituted 2-pyridinone analogs exhibit superior anti-HBV activity compared to their N-alkyl counterparts. The introduction of a phenyl ring at the N1 position, particularly with specific substitutions, leads to a significant enhancement in inhibitory potency against HBV DNA replication.
Key findings for N-aryl analogs include:
-
Substitutions on the Phenyl Ring are Crucial: The antiviral activity of N-aryl 2-pyridinones is heavily influenced by the nature and position of substituents on the phenyl ring.[8] For instance, the presence of electron-withdrawing groups can significantly impact potency.
-
High Selectivity Index: The most potent N-aryl compounds also demonstrate a high selectivity index (SI), which is a crucial measure of a drug's therapeutic window (the ratio of its cytotoxicity to its effective concentration). A higher SI indicates a more favorable safety profile.
N-Alkyl 2-Pyridinone Analogs: A Case of Diminished Activity
In contrast to the N-aryl series, 2-pyridinone analogs bearing N-alkyl substituents have generally shown weaker anti-HBV activity. While still demonstrating some level of inhibition, their potency is markedly lower. This suggests that the electronic and steric properties of the aryl group are vital for optimal interaction with the viral target.
Quantitative Comparison of Anti-HBV Activity
The following table summarizes the in vitro anti-HBV activity and cytotoxicity of representative N-aryl and N-alkyl 2-pyridinone analogs from the study by Sheng et al.[8] The 50% effective concentration (EC50) represents the concentration of the compound that inhibits 50% of HBV DNA replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes 50% cell death.
| Compound ID | N1-Substituent Type | N1-Substituent | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 6l | N-Aryl | 4-chlorophenyl | 0.12 | 56 | 467 |
| 5d | N-Aryl | 4-nitrophenyl | 0.206 | >110 | >532 |
| 6k | N-Aryl | 3-chlorophenyl | 0.8 | 159 | 198.75 |
| 6a | N-Alkyl | methyl | >100 | >100 | - |
| 6b | N-Alkyl | ethyl | >100 | >100 | - |
| 6c | N-Alkyl | propyl | >100 | >100 | - |
Data sourced from Sheng et al., J Med Chem. 2010.[8]
As the data clearly illustrates, the N-aryl analogs, particularly compounds 5d and 6l , exhibit potent anti-HBV activity with EC50 values in the low micromolar range and high selectivity indexes.[6][7] In stark contrast, the N-alkyl analogs (6a-c ) show negligible activity at concentrations up to 100 µM.
Mechanistic Insights and Structure-Activity Relationship (SAR)
The observed differences in activity can be attributed to the specific molecular interactions between the inhibitors and their viral target. While the precise target of these 2-pyridinone derivatives is still under investigation, they are thought to function as non-nucleoside inhibitors of viral replication. Some compounds with similar heterocyclic cores have been identified as capsid assembly modulators (CAMs), which interfere with the formation of the viral capsid, a critical step in the HBV lifecycle.[5][9][10][11]
The superiority of the N-aryl scaffold can be rationalized through the following SAR insights:
-
Hydrophobic and Electronic Interactions: The aryl group can engage in favorable hydrophobic and π-π stacking interactions within the binding pocket of the target protein. The electronic nature of the substituents on the phenyl ring can further modulate these interactions.
-
Conformational Rigidity: The relatively rigid structure of the N-aryl group may help to properly orient the 2-pyridinone core for optimal binding, whereas the more flexible alkyl chains may not provide this conformational advantage.
A pharmacophore model for these 2-pyridinone derivatives suggests the importance of hydrophobic points and hydrogen bond acceptors, features that can be effectively presented by the N-aryl scaffold.[6]
Experimental Methodologies
To ensure the reliability and reproducibility of the findings, the anti-HBV activity and cytotoxicity of these compounds were evaluated using standardized in vitro assays.
Anti-HBV Activity Assay (EC50 Determination)
A common method for assessing anti-HBV activity involves the use of a stable HBV-producing cell line, such as HepG2.2.15.
Caption: Workflow for determining the EC50 of anti-HBV compounds.
Cytotoxicity Assay (CC50 Determination)
The cytotoxicity of the compounds is typically evaluated using an MTT assay in a human hepatoma cell line, such as HepG2.
Caption: Workflow for determining the CC50 of test compounds.
Conclusion and Future Directions
The comparative analysis of N-aryl and N-alkyl 2-pyridinone analogs reveals a clear structure-activity relationship, with the N-aryl substitution being a key determinant for potent anti-HBV activity. The enhanced efficacy of N-aryl derivatives, coupled with their favorable selectivity profiles, underscores their potential as a promising class of HBV inhibitors worthy of further optimization.
Future research should focus on:
-
Exploring a broader range of N-aryl substitutions to further refine the SAR and improve potency.
-
Identifying the specific viral target of these compounds to elucidate their precise mechanism of action.
-
Conducting in vivo efficacy and safety studies for the most promising lead compounds.
The development of novel, non-nucleoside inhibitors like the N-aryl 2-pyridinones represents a critical step towards achieving a functional cure for chronic hepatitis B.
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A Comparative Guide to Gastro-Cytoprotective Agents: N-Phenylpyridin-2(1H)-one Derivatives vs. Omeprazole
This guide provides a detailed comparison between the established gastro-cytoprotective agent, omeprazole, and the emerging class of N-Phenylpyridin-2(1H)-one derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic differences and therapeutic potential of novel non-proton pump inhibiting agents for treating acid-related gastric disorders.
Introduction: The Imperative for Novel Gastro-Cytoprotective Strategies
Gastric and duodenal ulcers are significant global health issues, often resulting from an imbalance between aggressive factors (gastric acid, pepsin, Helicobacter pylori) and the defensive mechanisms of the gastric mucosa.[1][2] For decades, the therapeutic cornerstone has been the suppression of gastric acid secretion. Omeprazole, a proton pump inhibitor (PPI), exemplifies this approach and has achieved remarkable clinical success.[3][4][5] However, the long-term use of PPIs is associated with potential side effects, creating a clinical and research impetus for developing new agents with different mechanisms of action.
This guide explores N-Phenylpyridin-2(1H)-one derivatives as a potential alternative. Unlike PPIs, which primarily target acid secretion, these compounds are being investigated for their ability to bolster the stomach's natural defensive barriers, a true cytoprotective effect, potentially through multifactorial mechanisms including antioxidant and anti-inflammatory pathways.
The Gold Standard: Omeprazole and Proton Pump Inhibition
Omeprazole is a prodrug that, in the acidic environment of the stomach's parietal cells, is converted to its active form, a sulfenamide.[6] This active metabolite forms an irreversible covalent bond with the cysteine residues of the H+/K+ ATPase enzyme, also known as the gastric proton pump.[6][7] This action effectively blocks the final step in gastric acid secretion, providing potent and long-lasting suppression of stomach acidity.[3][7] This reduction in acid allows for the healing of existing ulcers and provides relief from symptoms of gastroesophageal reflux disease (GERD) and other acid-related conditions.[4][8][9]
Mechanism of Action: Omeprazole
The singular, targeted mechanism of omeprazole is its key strength, leading to high efficacy in ulcer healing.[8][10]
Caption: Omeprazole's mechanism of action via irreversible inhibition of the H+/K+ ATPase pump.
Emerging Alternatives: N-Phenylpyridin-2(1H)-one Derivatives
The N-Phenylpyridin-2(1H)-one scaffold is a versatile heterocyclic structure that is gaining attention in medicinal chemistry. While research into this specific class for gastro-cytoprotection is nascent, studies on structurally related heterocyclic compounds suggest that their mechanism is likely distinct from and complementary to that of PPIs. Instead of primarily inhibiting acid secretion, these derivatives appear to enhance the mucosal defense system.
Proposed Multi-Target Mechanism of Action
The gastroprotective effects of these novel derivatives are hypothesized to be multifactorial:
-
Antioxidant Activity: Gastric mucosal damage is often mediated by reactive oxygen species (ROS). These derivatives may act as free radical scavengers, reducing lipid peroxidation and protecting cellular integrity.[11][12] This is a crucial distinction from omeprazole, which has no primary antioxidant function.
-
Enhancement of Mucosal Barriers: They may increase the secretion of gastric mucus and bicarbonate, which form a protective physicochemical barrier against acid and pepsin.[13]
-
Prostaglandin Synthesis: Some heterocyclic compounds exert their protective effects by stimulating the synthesis of endogenous prostaglandins.[11][14] Prostaglandins are critical for maintaining mucosal blood flow, and stimulating mucus and bicarbonate secretion.
-
Anti-inflammatory Effects: By reducing the infiltration of neutrophils into the gastric mucosa, these compounds can decrease the local inflammatory response and subsequent tissue damage. This is often measured by a decrease in myeloperoxidase (MPO) activity.[15]
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The Evolving Landscape of p38α MAPK Inhibition: A Comparative Study of N-Phenylpyridin-2(1H)-one Derivatives
In the intricate world of cellular signaling, the p38α mitogen-activated protein kinase (MAPK) stands as a pivotal regulator of inflammatory responses. Its dysregulation is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, the development of potent and selective p38α MAPK inhibitors has been a major focus of therapeutic research for decades. Among the diverse chemical scaffolds explored, N-Phenylpyridin-2(1H)-one derivatives have emerged as a particularly promising class of inhibitors, with some advancing into clinical trials.
This comprehensive guide provides a comparative analysis of N-Phenylpyridin-2(1H)-one derivatives as p38α MAPK inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present key experimental data for representative compounds, and provide detailed protocols for the assays used in their evaluation.
The Rationale for Targeting p38α MAPK
The p38 MAPK signaling cascade is a crucial component of the cellular response to environmental stress and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Activation of p38α MAPK leads to the phosphorylation and activation of downstream substrates, including other kinases and transcription factors. This cascade ultimately results in the increased production of a host of inflammatory mediators. By inhibiting p38α MAPK, it is possible to disrupt this inflammatory cascade at a critical juncture, offering a broad-spectrum anti-inflammatory effect.
Below is a diagram illustrating the central role of p38α MAPK in the inflammatory signaling pathway.
Caption: The p38α MAPK signaling pathway, a key regulator of inflammation.
The N-Phenylpyridin-2(1H)-one Scaffold: A Privileged Structure for p38α Inhibition
The N-Phenylpyridin-2(1H)-one core has proven to be a highly effective scaffold for designing p38α MAPK inhibitors. The pyridinone ring can establish crucial hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket, a common feature of many kinase inhibitors. The N-phenyl substituent provides a vector for exploring a large chemical space, allowing for the optimization of potency, selectivity, and pharmacokinetic properties through various substitutions.
The development of this class of inhibitors has often been guided by structure-based drug design, utilizing co-crystal structures of inhibitors bound to p38α to inform the design of new derivatives with improved binding affinity and selectivity.[1]
Comparative Analysis of N-Phenylpyridin-2(1H)-one Derivatives
The following table summarizes the inhibitory activity of selected N-Phenylpyridin-2(1H)-one derivatives against p38α MAPK. This data highlights the impact of different substitutions on the core scaffold.
| Compound | Structure | p38α IC50/Ki (nM) | Key Features & In Vivo Efficacy |
| PH-797804 | [Image of PH-797804 structure] | 5.8 (Ki) | A clinical candidate that has demonstrated efficacy in human studies.[2][3] It is a potent and highly selective atropisomeric inhibitor.[3][4] It has shown robust anti-inflammatory activity in rat and mouse models of arthritis, reducing both joint inflammation and bone loss.[2] |
| Compound 12r | [Image of Compound 12r structure] | (Potent, specific value not provided) | An orally active inhibitor with significant efficacy in both acute and chronic models of inflammation.[1] |
| Compound 19 | [Image of Compound 19 structure] | (Potent, specific value not provided) | An orally active inhibitor with significant efficacy in both acute and chronic models of inflammation.[1] |
Note: Specific IC50 values for compounds 12r and 19 were not publicly available in the reviewed literature, but they were described as potent inhibitors with in vivo efficacy.
Structure-Activity Relationship (SAR) Insights
The SAR of N-Phenylpyridin-2(1H)-one derivatives has been extensively explored, leading to a deep understanding of the structural requirements for potent and selective p38α inhibition.
-
The Pyridinone Core: The pyridinone moiety is critical for binding to the hinge region of p38α. The carbonyl oxygen and the ring nitrogen can act as hydrogen bond acceptors and donors, respectively, forming key interactions with the backbone of the hinge residues.
-
The N-Phenyl Group: Substitutions on the N-phenyl ring have a profound impact on potency. For instance, in the case of PH-797804, the specific substitution pattern on the phenyl ring is crucial for its high affinity and selectivity.[2][3] The presence of a bulky group at the ortho position can lead to atropisomerism, where one isomer is significantly more potent than the other, as seen with PH-797804.[4]
-
Other Substitutions: Modifications at other positions of the pyridinone ring have also been explored to optimize properties such as solubility and metabolic stability.
Interestingly, a comparative study of a similar N-aryl pyridazinone series revealed that they generally exhibit weaker binding to the p38 enzyme compared to the pyridinone series, highlighting the subtle yet critical role of the core heterocyclic structure.[5]
Experimental Protocols
The evaluation of N-Phenylpyridin-2(1H)-one derivatives as p38α MAPK inhibitors involves a series of in vitro and in vivo assays. Below are representative protocols for key experiments.
In Vitro p38α Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Biotinylated peptide substrate (e.g., ATF2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (N-Phenylpyridin-2(1H)-one derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the p38α enzyme and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-Stimulated Human Whole Blood
This assay assesses the ability of the compounds to inhibit p38α MAPK activity in a more physiologically relevant cellular context.
Materials:
-
Freshly drawn human whole blood from healthy donors
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
RPMI 1640 medium
-
Human TNF-α ELISA kit
Procedure:
-
Pre-treat aliquots of human whole blood with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the blood with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production.
-
Incubate for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Centrifuge the samples to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value.
The following diagram illustrates the general workflow for evaluating p38α MAPK inhibitors.
Caption: A typical workflow for the discovery and development of p38α MAPK inhibitors.
Conclusion and Future Directions
N-Phenylpyridin-2(1H)-one derivatives have proven to be a highly successful class of p38α MAPK inhibitors, culminating in the identification of clinical candidates like PH-797804. The extensive research in this area has provided valuable insights into the SAR of p38α inhibitors and has demonstrated the therapeutic potential of targeting this kinase for the treatment of inflammatory diseases.
Future research in this field will likely focus on:
-
Improving Selectivity: While some compounds exhibit good selectivity, further refinement is always a goal to minimize off-target effects.
-
Exploring Novel Binding Modes: The discovery of allosteric inhibitors has opened new avenues for targeting p38α, and similar approaches could be applied to the N-Phenylpyridin-2(1H)-one scaffold.
-
Targeting Specific Isoforms: Developing inhibitors with selectivity for different p38 isoforms (α, β, γ, δ) could lead to more targeted therapies with improved safety profiles.
-
Combination Therapies: Investigating the synergistic effects of p38α inhibitors with other anti-inflammatory agents could lead to more effective treatment regimens.
The continued exploration of the N-Phenylpyridin-2(1H)-one scaffold and related structures holds great promise for the development of the next generation of p38α MAPK inhibitors that can provide significant therapeutic benefit to patients suffering from a wide range of inflammatory disorders.
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Anti-inflammatory properties of a novel N-phenyl pyridinone inhibitor of p38 mitogen-activated protein kinase: preclinical-to-clinical translation. (2010). The Journal of Pharmacology and Experimental Therapeutics. [Link]
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A Comparative In Vivo Analysis of Pyridinone Derivatives and Existing Analgesics for Mechanical Allodynia
A Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Mechanical Allodynia and the Quest for Novel Analgesics
Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, represents a significant clinical challenge, particularly in the context of neuropathic pain. This debilitating symptom dramatically impairs quality of life, and existing therapeutic options often provide insufficient relief and are accompanied by dose-limiting side effects. First-line treatments, such as gabapentinoids (gabapentin, pregabalin), tricyclic antidepressants (TCAs), and serotonin-norepinephrine reuptake inhibitors (SNRIs), exhibit variable efficacy and can be poorly tolerated. This therapeutic gap underscores the urgent need for novel analgesic agents with distinct mechanisms of action.
Pyridinone-containing compounds have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.[1] Recent preclinical studies have highlighted the potential of specific pyridinone derivatives to potently attenuate mechanical allodynia in robust animal models of inflammatory and neuropathic pain, positioning them as a compelling new avenue for drug discovery.[2]
This guide provides an in-depth, objective comparison of the preclinical in vivo performance of emerging pyridinone derivatives against established analgesics. We will explore the underlying mechanisms of action, detail the experimental methodologies used for evaluation, present comparative efficacy data, and discuss the implications for future drug development.
Mechanisms of Action: Targeting the Drivers of Pain Hypersensitivity
The choice of an analgesic is fundamentally guided by its mechanism of action and its ability to interrupt the specific signaling pathways that drive pain. Existing analgesics and pyridinone derivatives operate through distinct molecular targets.
Established Analgesics: Modulating Neuronal Excitability
Standard therapies for neuropathic pain primarily work by dampening neuronal hyperexcitability.
-
Gabapentinoids (Gabapentin, Pregabalin): These drugs exert their analgesic effects by binding to the α2-δ subunit of voltage-gated calcium channels.[3] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate and substance P in the spinal cord.
-
Tricyclic Antidepressants (Amitriptyline): TCAs have a more complex mechanism, blocking the reuptake of serotonin and norepinephrine, which enhances descending inhibitory pain pathways. Additionally, amitriptyline has been shown to suppress inflammatory signaling pathways, including those mediated by NF-κB.[4]
-
SNRIs (Duloxetine): Similar to TCAs, SNRIs potently and more selectively block the reuptake of both serotonin and norepinephrine, strengthening the descending modulatory pathways that inhibit pain signaling from the periphery.[5]
Pyridinone Derivatives: A Focus on Neuroinflammation
A key advantage of certain pyridinone scaffolds is their ability to target the inflammatory cascades that are now understood to be critical drivers of neuropathic pain.
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: A significant body of evidence points to the activation of p38 MAPK in spinal microglia as a crucial event in the development and maintenance of neuropathic pain.[6] Activated p38 MAPK drives the production and release of pro-inflammatory cytokines such as TNF-α and IL-1β, which in turn sensitize neurons in the pain pathway. Several series of 3,5-disubstituted pyridin-2(1H)-one derivatives have been identified as potent inhibitors of p38α MAPK.[7][8] By blocking this key signaling node, these compounds can suppress the neuroinflammatory response that sustains pain hypersensitivity.[9]
-
Other Potential Mechanisms: Interestingly, for some of the most potent anti-allodynic pyridinone derivatives, the analgesic effect does not correlate with p38α MAPK inhibitory potency.[2] This suggests that these compounds may act on other biological targets involved in pain processing. Other pyridinone derivatives have been shown to act as iron chelators, which can inhibit pro-inflammatory prostanoid synthesis, or as COX inhibitors, presenting multiple potential avenues for their analgesic effects.[10]
In Vivo Preclinical Assessment: Modeling and Measuring Mechanical Allodynia
To rigorously compare the efficacy of novel compounds, it is essential to use validated animal models that recapitulate key aspects of the human condition and employ standardized, objective outcome measures.
Rationale for Experimental Model Selection
The choice of animal model is critical for assessing potential analgesic efficacy. Neuropathic and inflammatory pain models are both valuable as they represent different underlying pathologies that can lead to mechanical allodynia.
-
Chronic Constriction Injury (CCI) Model: This is a widely used and robust model of peripheral neuropathic pain.[11][12] It involves loosely ligating the sciatic nerve, which leads to nerve inflammation, degeneration, and the development of persistent mechanical allodynia and thermal hyperalgesia that mimics symptoms of human neuropathy.[13][14] Its stability and reproducibility make it an excellent platform for screening therapeutic agents.[15]
-
Complete Freund's Adjuvant (CFA) Model: This model is used to study inflammatory pain.[16] An intraplantar injection of CFA, which contains inactivated mycobacteria, induces a localized and potent inflammatory response, leading to edema, thermal hyperalgesia, and robust mechanical allodynia in the injected paw.[17][18] This model is particularly useful for evaluating compounds with anti-inflammatory mechanisms.[19]
Experimental Workflow: From Induction to Analysis
A typical preclinical study to assess a novel analgesic for mechanical allodynia follows a structured workflow. The trustworthiness of the results depends on the careful execution of each step, from animal habituation to blinded data collection and appropriate statistical analysis.
Protocol: Assessment of Mechanical Allodynia Using von Frey Filaments
The von Frey test is the gold standard for assessing mechanical sensitivity in rodents. The protocol must be followed meticulously to ensure reliable and reproducible data.
Objective: To determine the mechanical withdrawal threshold, defined as the force (in grams) at which a rodent withdraws its paw in response to a stimulus.
Materials:
-
A set of calibrated von Frey filaments (e.g., Stoelting)
-
Testing chambers with a wire mesh floor
-
Appropriate animal model (e.g., CCI or CFA rats)
Procedure:
-
Habituation: Place the animal in the testing chamber on the wire mesh floor and allow it to acclimate for at least 15-30 minutes before testing begins. The animal should be calm and not actively exploring.
-
Filament Application: Approach the animal from underneath the mesh floor. Apply the von Frey filament perpendicularly to the mid-plantar surface of the hind paw with sufficient force to cause the filament to bend slightly.
-
Stimulus Duration: Hold the filament in place for approximately 3-5 seconds.
-
Positive Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw either during the application or immediately after the filament is removed.
-
Threshold Determination (Up-Down Method):
-
Begin testing with a filament in the middle of the force range (e.g., 2.0 g or 4.0 g).
-
If there is a positive response, the next filament tested should be of a lower force.
-
If there is no response, the next filament tested should be of a higher force.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using a validated statistical method.
-
-
Blinding and Randomization: The experimenter should be blinded to the treatment group of each animal to prevent bias. The order of testing should also be randomized.
Comparative Efficacy: Pyridinone Derivatives vs. Standard Analgesics
The ultimate preclinical validation for a novel analgesic is its ability to outperform or match the efficacy of established treatments. While direct head-to-head studies are limited, data from various in vivo models allow for a compelling cross-study comparison.
Recent studies on 3,5-disubstituted pyridin-2(1H)-one derivatives have demonstrated remarkable anti-allodynic potency. In a rat model of inflammatory mechanical allodynia, several compounds in this class rapidly and strongly prevented its development.[2] Notably, the most active compounds were also able to quickly reverse established neuropathic mechanical allodynia.[2] In fact, some derivatives were reported to completely prevent mechanical allodynia in these models, a level of efficacy that is notable in the field.[2]
In comparison, standard analgesics show a more varied and often incomplete reversal of mechanical allodynia in similar models. Gabapentin, when administered intraperitoneally at doses of 30-300 mg/kg, significantly alleviates mechanical allodynia in rat models of peripheral neuropathy.[3][20][21] Duloxetine is also effective, with oral doses of 10-30 mg/kg significantly reversing mechanical allodynia in neuropathic pain models.[22][23] The efficacy of amitriptyline against mechanical allodynia is less clear; while it is effective for other pain modalities like thermal hyperalgesia, at least one study reported it had no alleviating effect on mechanical allodynia in a spinal nerve ligation model.[24]
| Compound Class | Representative Drug(s) | In Vivo Model | Effective Dose Range (Rat) | Observed Efficacy in Mechanical Allodynia | Reference(s) |
| Pyridinone Derivative | 3,5-disubstituted pyridin-2(1H)-ones | Inflammatory (CFA) & Neuropathic | Not explicitly stated | Strong prevention and rapid reversal; some compounds showed complete prevention. | [2] |
| Gabapentinoid | Gabapentin | Peripheral Neuropathy (nerve injury) | 30-300 mg/kg, i.p. | Significant, dose-dependent alleviation. Partial reversal. | [20],[3],[21] |
| SNRI | Duloxetine | Inflammatory (Carrageenan) & Neuropathic (Spinal Nerve Ligation) | 10-30 mg/kg, p.o. | Significant, dose-dependent reversal. | [5],[23] |
| TCA | Amitriptyline | Neuropathic (Spinal Nerve Ligation) | 10 mg/kg, i.p. | Reported to be ineffective against mechanical allodynia in one key study. | [24] |
Note: The data presented is compiled from separate studies and is not from direct head-to-head comparisons. Efficacy can vary based on the specific animal model, strain, and experimental protocol used.
Pharmacokinetics and Safety Profile
Beyond efficacy, a viable drug candidate must possess a favorable pharmacokinetic (PK) and safety profile.
-
Existing Analgesics: The established drugs have well-characterized PK profiles but are often associated with significant side effects that limit their utility. Gabapentinoids can cause sedation, dizziness, and cognitive impairment. TCAs and SNRIs carry risks of sedation, cardiovascular effects, and discontinuation syndromes.[23]
-
Pyridinone Derivatives: As an emerging class of compounds, comprehensive PK and toxicology data for the most promising anti-allodynic pyridinone derivatives are not yet widely published. However, early studies indicate that some derivatives possess satisfactory metabolic stability.[7] A critical goal in their development will be to optimize for oral bioavailability and a half-life suitable for clinical dosing while minimizing off-target effects. The targeted mechanism of p38 MAPK inhibition, while promising for pain, has faced challenges in clinical development for other indications, though trials in neuropathic pain have shown the approach to be generally well-tolerated.[[“]] The development of pyridinone derivatives with high selectivity may mitigate potential safety concerns.
Conclusion and Future Directions
The preclinical data accumulated to date strongly supports the continued investigation of pyridinone derivatives as a novel class of analgesics for mechanical allodynia. Their potent efficacy, in some cases appearing to exceed that of standard-of-care agents in animal models, is highly encouraging. The mechanism of targeting neuroinflammation via p38 MAPK inhibition represents a scientifically rational and differentiated approach to treating neuropathic pain.
The key finding that the most potent anti-allodynic effects may be independent of p38 MAPK inhibition is particularly exciting, as it suggests the existence of a novel, high-value biological target for pain.[2]
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) for the most potent pyridinone derivatives where efficacy is not correlated with p38 MAPK inhibition.
-
Head-to-Head Comparative Studies: Conducting direct comparative in vivo studies against standard-of-care drugs like gabapentin and duloxetine to confirm superior or equivalent efficacy.
-
Pharmacokinetic and Safety Profiling: Performing comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to identify candidates with drug-like properties suitable for clinical development.
Pyridinone derivatives represent a significant opportunity to move beyond simply dampening neuronal signaling and instead target the underlying inflammatory drivers of chronic pain. If their early promise holds, these compounds could pave the way for a new generation of more effective and better-tolerated treatments for patients suffering from the debilitating effects of mechanical allodynia.
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Validating the Mechanism of Action for N-Phenylpyridin-2(1H)-one Based Therapeutics: A Comparative Guide
The N-phenylpyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutics with applications in oncology, inflammation, and fibrotic diseases. The versatility of this chemical moiety allows for the fine-tuning of pharmacological properties to engage a variety of biological targets. For researchers and drug development professionals, rigorously validating the mechanism of action (MoA) of novel compounds based on this scaffold is a critical step to ensure their therapeutic potential and to guide further optimization.
This guide provides an in-depth, objective comparison of experimental approaches to validate the MoA of N-Phenylpyridin-2(1H)-one based therapeutics. We will delve into the causality behind experimental choices, emphasizing self-validating systems and grounding our recommendations in authoritative scientific literature.
The Diverse Mechanisms of N-Phenylpyridin-2(1H)-one Therapeutics
The N-phenylpyridin-2(1H)-one core can be decorated with various substituents, leading to compounds with distinct and specific MoAs. Two prominent examples that we will use as case studies are inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) and Bruton's tyrosine kinase (Btk). Additionally, this scaffold has been explored for broader anti-inflammatory and anti-cancer activities where the precise molecular targets may be less defined.
Case Study 1: Validating the Mechanism of Mutant IDH1 Inhibitors
Neomorphic mutations in IDH1 are oncogenic drivers in several cancers, including acute myeloid leukemia (AML) and gliomas.[1][2] These mutant enzymes gain a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[1] N-Phenylpyridin-2(1H)-one based therapeutics have been developed as potent and selective inhibitors of mIDH1.[1][2]
The Central Hypothesis: Inhibition of mIDH1 enzymatic activity and reduction of 2-HG.
A logical and robust workflow is essential to validate this hypothesis.
Caption: Workflow for Validating mIDH1 Inhibitors.
Experimental Protocols
1. Biochemical Assays: Direct Target Inhibition
The initial step is to confirm direct inhibition of the target enzyme.[3]
-
Protocol: mIDH1 Enzymatic Assay
-
Principle: This assay measures the NADPH-dependent conversion of α-KG to 2-HG by recombinant mIDH1 enzyme. The rate of NADPH depletion is monitored spectrophotometrically at 340 nm.
-
Reagents: Recombinant human mIDH1 R132H or R132C, α-KG, NADPH.
-
Procedure:
-
Incubate varying concentrations of the N-phenylpyridin-2(1H)-one compound with the mIDH1 enzyme.
-
Initiate the reaction by adding α-KG and NADPH.
-
Measure the decrease in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
-
Causality: A low IC50 value provides direct evidence of potent enzyme inhibition. It is crucial to also test against wild-type (WT) IDH1 and mutant IDH2 to ensure selectivity, as specific inhibition of the mutant enzyme is desired to minimize off-target effects.[1]
2. Cellular Assays: Target Engagement and Phenotypic Effects
Demonstrating that the compound can enter cells and interact with its target is a critical validation step.[4]
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[5] This change in thermal stability is a direct measure of target engagement in a cellular environment.[6][7]
-
Procedure:
-
Treat intact cells expressing mIDH1 with the test compound.
-
Heat the cell lysates to a range of temperatures.[6]
-
Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Quantify the amount of soluble mIDH1 at each temperature using Western blotting or ELISA.
-
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization and therefore engagement.
-
-
Protocol: Cellular 2-HG Quantification
-
Principle: This assay directly measures the pharmacodynamic effect of mIDH1 inhibition.
-
Procedure:
-
Culture mIDH1-mutant cancer cells in the presence of varying concentrations of the test compound.
-
Extract intracellular metabolites.
-
Quantify 2-HG levels using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: A dose-dependent reduction in intracellular 2-HG levels confirms that the compound is inhibiting the neomorphic activity of mIDH1 in cells.
-
Comparative Data Summary
| Compound | mIDH1 R132H IC50 (nM) | WT IDH1 IC50 (nM) | Cellular 2-HG Reduction EC50 (nM) | CETSA ΔTm (°C) |
| Compound A | 15 | >10,000 | 50 | +5.2 |
| Ivosidenib (AG-120) | 12 | >15,000 | 45 | +5.5 |
| Compound B (Negative Control) | >20,000 | >20,000 | >20,000 | No Shift |
This table allows for a clear comparison of a hypothetical test compound with a known standard and a negative control, assessing potency, selectivity, and cellular activity.
Case Study 2: Validating the Mechanism of Bruton's Tyrosine Kinase (Btk) Inhibitors
Btk is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, making it a key target for autoimmune diseases and B-cell malignancies. Several N-phenylpyridin-2(1H)-one derivatives have been developed as potent and reversible Btk inhibitors.[8]
The Central Hypothesis: Reversible inhibition of Btk activity and downstream BCR signaling.
Caption: Workflow for Validating Btk Inhibitors.
Experimental Protocols
1. Biochemical Assays: Kinase Inhibition Profile
The first step is to quantify the inhibitory activity against the purified kinase.[3]
-
Protocol: Btk Kinase Assay (e.g., ADP-Glo™)
-
Principle: This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[9] A decrease in ADP production corresponds to kinase inhibition.
-
Reagents: Recombinant human Btk, substrate peptide, ATP.
-
Procedure:
-
Incubate varying concentrations of the inhibitor with Btk and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
After a set time, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents.
-
-
Data Analysis: Calculate the IC50 value.
-
-
Causality: This assay directly measures the compound's ability to inhibit the catalytic activity of Btk. To ensure the compound is a viable therapeutic candidate, its selectivity should be assessed against a panel of other kinases (kinome-wide screening) to identify potential off-target effects.
2. Cellular Assays: Inhibition of B-Cell Signaling
These assays confirm that the compound is active in a cellular context and inhibits the intended signaling pathway.
-
Protocol: Btk Autophosphorylation Assay
-
Principle: Upon BCR activation, Btk undergoes autophosphorylation at tyrosine 223 (Y223), which is essential for its activity. An effective inhibitor will block this phosphorylation.
-
Procedure:
-
Use a suitable B-cell line (e.g., Ramos cells).
-
Pre-incubate the cells with the test compound.
-
Stimulate the BCR pathway (e.g., with anti-IgM antibodies).
-
Lyse the cells and measure the levels of phosphorylated Btk (pBtk Y223) and total Btk by Western blotting or a specific ELISA.
-
-
Data Analysis: A dose-dependent decrease in the ratio of pBtk to total Btk indicates effective target inhibition in cells.
-
Comparative Data Summary
| Compound | Btk IC50 (nM) | Selectivity (vs. Tec, EGFR) | Cellular pBtk Y223 IC50 (nM) |
| Compound C | 5 | >100-fold | 25 |
| RN486 (Reference) | 3 | >100-fold | 20 |
| Compound D (Non-selective) | 10 | <10-fold | 50 |
This table allows for a comparison of potency and selectivity against a reference compound and highlights the importance of assessing off-target activity.
Broader Anti-Inflammatory and Anti-Cancer Mechanisms
For N-phenylpyridin-2(1H)-one derivatives with less defined targets, a combination of phenotypic screening and target identification approaches is necessary.
-
Phenotypic Screening: Assess the compound's effect on relevant cellular processes, such as cytokine production in immune cells (e.g., LPS-stimulated macrophages) for anti-inflammatory effects, or cell viability and apoptosis in cancer cell lines.[10][11]
-
Target Deconvolution: If a compound shows promising phenotypic activity, various techniques can be employed to identify its molecular target(s). These include:
-
Affinity chromatography-mass spectrometry: Immobilize the compound on a resin to "pull down" its binding partners from cell lysates.
-
Thermal proteome profiling (TPP): An extension of CETSA that uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, identifying those stabilized by the compound.
-
Conclusion: A Self-Validating Approach
A robust validation of the mechanism of action for N-Phenylpyridin-2(1H)-one based therapeutics relies on a multi-faceted, logical progression of experiments. By starting with direct biochemical assays, moving to cellular target engagement and functional assays, and culminating in in vivo pharmacodynamic and efficacy studies, researchers can build a compelling and self-validating data package. This rigorous approach is essential for de-risking drug candidates and provides the necessary mechanistic clarity to drive successful clinical development. The key is to not only demonstrate that a compound works, but to definitively prove how it works.
References
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Yen, K. et al. (2017). A first-in-class, selective, oral, small-molecule inhibitor of mutant IDH1 (AG-120) in patients with IDH1-mutant solid tumors and hematologic malignancies: results of the phase I study. Journal of Clinical Oncology, 35(15_suppl), 2500-2500. [Link]
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Pusch, S. et al. (2021). Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(9), 5858-5883. [Link]
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Pan, Z. et al. (2015). Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 23(3), 438-449. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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A Comparative Analysis of N-Phenylpyridin-2(1H)-one Analogs and Pirfenidone in Attenuating Fibrosis
This guide provides a comprehensive comparison of the anti-fibrotic potential of emerging N-Phenylpyridin-2(1H)-one analogs against Pirfenidone, an established therapy for idiopathic pulmonary fibrosis (IPF). This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the evolving landscape of anti-fibrotic therapeutics. We will delve into the mechanistic underpinnings, comparative efficacy based on preclinical data, and the experimental methodologies used to validate these findings.
Introduction: The Challenge of Fibrosis and the Role of Pirfenidone
Fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leads to scarring and loss of organ function. It is the final common pathway of many chronic inflammatory diseases affecting organs such as the lungs, liver, kidneys, and heart. A key cellular mediator of fibrosis is the myofibroblast, which is primarily responsible for the deposition of collagen and other ECM components.
Pirfenidone is an orally available small molecule with anti-fibrotic and anti-inflammatory properties. While its precise mechanism of action is not fully elucidated, it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α). Pirfenidone is approved for the treatment of IPF, where it has been shown to slow the decline in lung function. However, its modest efficacy and associated side effects necessitate the development of more potent and better-tolerated anti-fibrotic agents.
The Emergence of N-Phenylpyridin-2(1H)-one Analogs
Recently, a series of N-Phenylpyridin-2(1H)-one analogs have been identified as a promising new class of anti-fibrotic compounds. These molecules share a common chemical scaffold with Pirfenidone but have been structurally modified to enhance their therapeutic properties. The primary goal of these modifications is to increase potency, improve the safety profile, and potentially target fibrotic pathways more specifically than the parent compound.
Comparative Efficacy: In Vitro Studies
The anti-fibrotic potential of novel N-Phenylpyridin-2(1H)-one analogs has been primarily evaluated in vitro using cell-based assays that model key aspects of the fibrotic process. A common experimental model involves the use of human lung fibroblasts (MRC-5 cell line) stimulated with TGF-β1, a potent pro-fibrotic cytokine that induces their differentiation into collagen-producing myofibroblasts.
The efficacy of these compounds is typically assessed by their ability to inhibit the expression of fibrotic markers, such as alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and type I collagen (COL1A1).
Table 1: Comparative In Vitro Anti-Fibrotic Activity
| Compound | Target | Assay System | IC50 (α-SMA) | IC50 (COL1A1) | Source |
| Pirfenidone | Multiple | TGF-β1-stimulated MRC-5 cells | ~1000 µM | >1000 µM | |
| Analog 3h | TGF-β1/Smad | TGF-β1-stimulated MRC-5 cells | 0.49 µM | 0.51 µM | |
| Analog 5d | STAT3 | TGF-β1-stimulated A549 cells | Not Reported | 0.08 µM | |
| Analog 5o | STAT3 | TGF-β1-stimulated A549 cells | Not Reported | 0.05 µM |
IC50 values represent the concentration required to inhibit 50% of the expression of the target protein. Lower values indicate higher potency.
As the data in Table 1 indicates, N-Phenylpyridin-2(1H)-one analogs such as 3h , 5d , and 5o have demonstrated significantly greater potency in inhibiting key fibrotic markers compared to Pirfenidone in preclinical models. For instance, analog 3h was found to be approximately 2000-fold more potent than Pirfenidone at inhibiting α-SMA and COL1A1 expression in TGF-β1-stimulated lung fibroblasts.
Mechanistic Insights: Targeting Key Fibrotic Signaling Pathways
The enhanced potency of these analogs appears to be linked to their more targeted interaction with key signaling pathways driving fibrosis. While Pirfenidone has a broad and somewhat undefined mechanism, the newer analogs have been shown to specifically inhibit critical nodes in the fibrotic signaling cascade.
Inhibition of the TGF-β/Smad Pathway
The TGF-β signaling pathway is a central regulator of fibrosis. Upon binding of TGF-β1 to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated Smads then translocate to the nucleus and induce the transcription of pro-fibrotic genes.
Analog 3h has been shown to effectively inhibit the phosphorylation of Smad2, thereby blocking the downstream signaling cascade. This targeted inhibition prevents the nuclear translocation of Smad proteins and the subsequent expression of fibrotic genes.
Diagram 1: TGF-β/Smad Signaling Pathway and Point of Inhibition
Caption: Inhibition of the TGF-β/Smad pathway by Analog 3h.
Targeting the STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important driver of fibrosis. Aberrant activation of STAT3 is associated with the pathogenesis of pulmonary fibrosis. Analogs 5d and 5o have been identified as potent inhibitors of STAT3 phosphorylation. By blocking STAT3 activation, these compounds can suppress the expression of pro-fibrotic genes.
Experimental Protocols
To ensure the reproducibility and validity of these findings, it is crucial to follow standardized experimental protocols. Below are outlines of the key in vitro assays used to evaluate the anti-fibrotic potential of these compounds.
Diagram 2: Experimental Workflow for In Vitro Anti-Fibrotic Compound Screening
Caption: General workflow for assessing anti-fibrotic compounds in vitro.
Protocol: TGF-β1-Induced Myofibroblast Differentiation
-
Cell Culture: Human lung fibroblasts (MRC-5) or human lung adenocarcinoma cells (A549) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded into 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
Serum Starvation: The culture medium is replaced with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Cells are pre-treated with varying concentrations of the test compounds (Pirfenidone or N-Phenylpyridin-2(1H)-one analogs) for 1 hour.
-
Stimulation: TGF-β1 (5 ng/mL) is added to the wells (excluding the negative control) to induce myofibroblast differentiation.
-
Incubation: The cells are incubated for an additional 24 hours.
-
Harvesting: Cells are harvested for subsequent analysis.
Protocol: Western Blot Analysis
-
Protein Extraction: Total protein is extracted from the harvested cells using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against α-SMA, COL1A1, p-Smad2, p-STAT3, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The N-Phenylpyridin-2(1H)-one analogs represent a significant advancement in the quest for more effective anti-fibrotic therapies. Preclinical data strongly suggest that these compounds, through targeted inhibition of key fibrotic pathways such as TGF-β/Smad and STAT3, offer a substantial increase in potency over the current standard-of-care, Pirfenidone.
While these in vitro results are highly promising, further investigation is warranted. Future studies should focus on:
-
In Vivo Efficacy: Evaluating the anti-fibrotic effects of these analogs in animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis).
-
Pharmacokinetics and Safety: Determining the pharmacokinetic profiles and assessing the in vivo safety and tolerability of these new compounds.
-
Head-to-Head Comparison: Conducting direct comparative studies of the most promising analogs against Pirfenidone in robust preclinical models to confirm their superior efficacy.
The development of these potent and specific inhibitors holds the potential to deliver more meaningful clinical benefits to patients suffering from fibrotic diseases.
References
-
Hao, M., et al. (2021). Discovery of novel N-phenylpyridin-2(1H)-one derivatives as potent anti-pulmonary fibrosis agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Lv, C., et al. (2021). Discovery of novel STAT3 inhibitors for the treatment of pulmonary fibrosis. Journal of Medicinal Chemistry. Available at: [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Phenylpyridin-2(1H)-one
Executive Summary & Core Directive
This document provides a comprehensive operational plan for the safe handling of N-Phenylpyridin-2(1H)-one, with a primary focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As a Senior Application Scientist, my directive is to ensure that laboratory personnel are equipped with not just procedural steps, but a deep, causal understanding of the "why" behind each safety recommendation.
A critical finding of our pre-analysis is the absence of a specific, publicly available Safety Data Sheet (SDS) for N-Phenylpyridin-2(1H)-one itself. This is not an uncommon scenario in research and development environments. Therefore, this guide is built upon a principle of assumed risk , deriving its recommendations from the known hazard profiles of structurally analogous compounds, including 2-Phenylpyridine and various N-phenyl amines.[1][2] This conservative approach ensures a robust margin of safety. Every protocol herein is designed as a self-validating system to protect researchers and maintain experimental integrity.
Hazard Assessment of N-Phenylpyridin-2(1H)-one (Based on Analogs)
Based on data from structurally similar chemicals, N-Phenylpyridin-2(1H)-one should be handled as a substance that poses the following potential hazards:
-
Skin Irritation: Related compounds are classified as Category 2 skin irritants, meaning direct contact can cause inflammation, redness, and discomfort.[1][2]
-
Serious Eye Irritation: Analogs are rated as Category 2 eye irritants, capable of causing significant, but reversible, eye damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3]
-
Harmful if Swallowed: Acute oral toxicity is a concern, with related compounds being classified as harmful if ingested.[2]
-
Unknown Long-Term Effects: The toxicological properties, including carcinogenicity and mutagenicity, have not been fully investigated for many of these compounds.[3][4] This data gap necessitates treating the compound with a high degree of caution.
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling N-Phenylpyridin-2(1H)-one in any form (solid or solution). The rationale for each piece of equipment is provided to reinforce the principles of chemical safety.
Eye and Face Protection
-
Requirement: Chemical splash goggles meeting ANSI Z87.1 standards (in the U.S.) or EN 166 (in the E.U.).[5]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes, which is a primary risk.[6] Given the classification of analogous compounds as serious eye irritants, goggles are non-negotiable to prevent irreversible damage.[1][2]
-
Augmented Protection: When handling larger quantities (>50 mL) or if there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[7][8]
Hand Protection
-
Requirement: Chemical-resistant, powder-free nitrile gloves are the minimum requirement.
-
Causality: Nitrile provides adequate protection against incidental splashes of many chemicals. Direct and prolonged contact must be avoided. The primary reason for glove use is to prevent skin contact, as related compounds are known skin irritants.[1][2] Always inspect gloves for tears or punctures before use.[9]
-
Best Practices: Employ the "double-gloving" technique for extended procedures or when handling concentrated solutions. Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removing gloves.[9][10] Use proper glove removal technique to avoid contaminating your skin.[9]
Body Protection
-
Requirement: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.
-
Causality: A lab coat protects personal clothing and skin from accidental spills and contamination.[11] The cuffs should be tucked into gloves or form a seal over the glove cuffs to protect the wrists.
Respiratory Protection
-
Requirement: All handling of solid N-Phenylpyridin-2(1H)-one or its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][11]
-
Causality: The fume hood is an engineering control and your primary line of defense against respiratory tract irritation from chemical vapors or aerosols.[1][3]
-
When a Respirator is Required: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] All personnel requiring respirator use must be part of a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA standard 1910.134.[7]
PPE Selection Matrix for Operational Scenarios
For quick reference, the following table summarizes the required PPE based on the specific laboratory task.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions (<50 mL) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Transfer (>50 mL) | Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Chemical Fume Hood |
| Large-Scale Reaction | Goggles & Face Shield | Nitrile Gloves (Double-gloving mandatory) | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-resistant Apron over Lab Coat | NIOSH-approved Respirator (if outside fume hood) |
Procedural Plans: Donning, Doffing, and Disposal
Experimental Workflow: PPE Donning & Doffing Sequence
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Disposal Plan for Contaminated Materials
Proper disposal is a critical final step in the handling process. All materials that come into contact with N-Phenylpyridin-2(1H)-one must be treated as hazardous waste.
-
Solid Chemical Waste: Collect all waste N-Phenylpyridin-2(1H)-one and any reaction byproducts in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Contaminated PPE:
-
Gloves: Disposable gloves should be removed using a technique that avoids touching the outer surface and disposed of immediately into a designated hazardous waste container.[9][12] Do not reuse disposable gloves.
-
Lab Coats: If significant contamination of a lab coat occurs, it must be professionally decontaminated by a certified laundry service or disposed of as hazardous waste. Do not take contaminated lab coats home.
-
-
Sharps and Glassware: All contaminated sharps (needles, scalpels) and disposable glassware (pipettes) must be placed in a puncture-proof sharps container designated for hazardous chemical waste.
-
Liquid Waste: Collect all liquid waste containing N-Phenylpyridin-2(1H)-one in a sealed, properly labeled, and chemically compatible hazardous waste container. Do not dispose of this chemical down the drain.[11]
-
Empty Containers: Empty containers that held N-Phenylpyridin-2(1H)-one must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[13]
Emergency Procedures
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.
-
Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: Evacuate the area. If the spill is small and within a fume hood, use an appropriate absorbent material to contain it. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[14]
References
-
Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide, 97%. Cole-Parmer. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. [Link]
-
Standard Operating Procedures. (n.d.). University of California, Santa Barbara. [Link]
-
PYRIDINE | Method PV2295. (1991). Occupational Safety and Health Administration. [Link]
-
PYRIDINE. (n.d.). Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]
-
Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. [Link]
-
HAZARD SUMMARY - Pyridine. (n.d.). New Jersey Department of Health. [Link]
-
Personal Protective Equipment (PPE). (2011). Freeport-McMoRan. [Link]
-
Particularly Hazardous Substances Class SOP. (2013). The Sarpong Group, University of California, Berkeley. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. (1997). National Institute for Occupational Safety and Health. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Pyridine. (n.d.). Centers for Disease Control and Prevention. [Link]
-
PPE For Chemical Handling With Example. (2025). Industrial Safety Tips. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. [Link]
-
NIOSH Pocket Guide to Chemical Hazards (Third Printing). (2007). National Institute for Occupational Safety and Health. [Link]
-
P-Listed Chemicals & Hazardous Wastes. (n.d.). University of New Orleans. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
